Product packaging for 1,3-Dimethyl-5-hydroxyuracil(Cat. No.:CAS No. 20406-86-4)

1,3-Dimethyl-5-hydroxyuracil

Cat. No.: B1347179
CAS No.: 20406-86-4
M. Wt: 156.14 g/mol
InChI Key: YUAQZUMPJSCOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dimethyl-5-hydroxyuracil is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B1347179 1,3-Dimethyl-5-hydroxyuracil CAS No. 20406-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQZUMPJSCOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313067
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-86-4
Record name NSC266141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a substituted pyrimidine derivative. The information is compiled from computational and experimental data available in public databases and scientific literature, presented in a structured format for ease of reference and use in research and development settings.

Chemical Identity and Structure

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). It is characterized by methyl groups at positions 1 and 3 of the pyrimidine ring and a hydroxyl group at position 5.

  • IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]

  • Molecular Formula: C₆H₈N₂O₃[1]

  • SMILES: CN1C=C(C(=O)N(C1=O)C)O[1]

  • InChIKey: YUAQZUMPJSCOHF-UHFFFAOYSA-N[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data is sourced from computational predictions and available experimental information.

Table 1: General and Computed Properties

Property Value Source
Molecular Weight 156.14 g/mol [1]
Monoisotopic Mass 156.05349212 Da [1]
CAS Number 20406-86-4, 408335-42-2 [1]
Computed LogP (XLogP3) -0.8 [1]
Topological Polar Surface Area 60.9 Ų [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 4 [1]

| Rotatable Bond Count | 0 |[1] |

Table 2: Experimental Data

Property Value Notes
Physical State Solid (predicted) Based on related uracil derivatives.[2]
Melting Point Data not available The related compound 1,3-Dimethyluracil has a melting point of 119-122 °C.
Boiling Point Data not available Likely to decompose at high temperatures.
Solubility Data not available Uracil derivatives often exhibit slight solubility in polar organic solvents like DMSO and methanol.[3]

| pKa | Data not available | The hydroxyl group at position 5 is expected to be acidic. |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, typical spectral characteristics can be anticipated based on its structure and data from similar compounds. Spectroscopic data may be available from commercial suppliers.[4]

  • ¹H-NMR: Expected signals would include two singlets for the N-methyl protons and a singlet for the vinylic proton at C6. The hydroxyl proton signal may be broad and its chemical shift dependent on solvent and concentration. For the related compound 5-hydroxymethyluracil, ¹H-NMR peaks for N-H protons were observed at 10.66 and 7.20 ppm in DMSO-d₆.[5]

  • ¹³C-NMR: Signals for the two carbonyl carbons (C2 and C4), the two N-methyl carbons, and the two sp² carbons of the pyrimidine ring (C5 and C6) are expected. For 5-hydroxymethyluracil, carbonyl carbon signals were observed around 164.31 and 151.85 ppm.[5]

  • UV-Vis Spectroscopy: Uracil and its derivatives typically exhibit strong absorption in the UV range between 250-280 nm, corresponding to π-π* transitions within the pyrimidine ring.[6] The absorption maximum can be influenced by the solvent. For instance, the related compound 5-hydroxymethyluracil has a calculated absorption maximum of 252.24 nm in DMSO.[5]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows standard laboratory procedures.

4.1 Melting Point Determination The melting point is determined using a capillary melting point apparatus.

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The tube is placed in the heating block of the apparatus.

  • The temperature is increased gradually.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

4.2 Solubility Assessment (Shake-Flask Method) This method determines the equilibrium solubility of a compound in a specific solvent.

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

4.3 pKa Determination (Spectrophotometric Method) This method is suitable for compounds with a chromophore that changes with ionization state.

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of this compound is added to each buffer solution.

  • The UV-Vis absorption spectrum is recorded for each solution.

  • Changes in the absorbance at a specific wavelength are plotted against pH.

  • The pKa is determined as the pH at which the concentrations of the ionized and non-ionized forms are equal, typically found at the midpoint of the sigmoidal curve.

4.4 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the molecular structure.

  • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • The spectrum is acquired on an NMR spectrometer (e.g., 400 or 600 MHz).

  • ¹H and ¹³C NMR spectra are processed to determine chemical shifts, coupling constants, and integration, which helps in confirming the structure.

Visualizations

The following diagrams illustrate the logical relationships of the compound's properties and a typical experimental workflow for its characterization.

Caption: Key physicochemical and structural descriptors of this compound.

Experimental_Workflow cluster_start Preparation cluster_analysis Analysis cluster_end Conclusion A Compound Acquisition or Synthesis B Purity Assessment (e.g., HPLC, LC-MS) A->B C Physicochemical Analysis (Melting Point, Solubility, pKa) B->C D Spectroscopic Analysis (NMR, UV-Vis, IR, MS) B->D E Data Interpretation & Reporting C->E D->E

Caption: General experimental workflow for physicochemical characterization.

References

A Technical Guide to the Proposed Synthesis and Structural Characterization of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a hydroxyl group at the C5 position and methyl groups at the N1 and N3 positions can significantly alter the molecule's electronic properties, solubility, and potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with applications as antiviral and anticancer agents. This document outlines a plausible, though hypothetical, experimental approach for the synthesis and comprehensive structural elucidation of this compound.

Chemical Identity

Basic chemical information for this compound is available from chemical databases.[1]

PropertyValueSource
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]
Molecular Formula C₆H₈N₂O₃[1]
Molecular Weight 156.14 g/mol [1]
CAS Number 20406-86-4[1]
Canonical SMILES CN1C=C(C(=O)N(C1=O)C)O[1]

Proposed Synthesis

A direct synthesis of this compound can be envisioned through the selective hydroxylation of the C5-position of 1,3-dimethyluracil. While specific reactions of 1,3-dimethyluracil with radical species have been studied, a preparative-scale synthetic protocol is not well-documented.[2][3] A potential method could involve a directed C-H oxidation.

Proposed Synthetic Pathway: Direct Hydroxylation

The proposed synthesis involves the direct oxidation of the C5-H bond of commercially available 1,3-dimethyluracil.

G Proposed Synthesis of this compound cluster_reactants Starting Material cluster_product Product 1_3_DMU 1,3-Dimethyluracil Target This compound 1_3_DMU->Target [Oxidizing Agent] (e.g., m-CPBA or Oxone®) Solvent (e.g., Acetonitrile)

Caption: Proposed single-step synthesis via oxidation.

Hypothetical Experimental Protocol

This protocol is a general representation and would require optimization.

  • Reaction Setup : To a solution of 1,3-dimethyluracil (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask, add the oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), 1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure this compound.

Structural Characterization

Following synthesis and purification, a comprehensive structural analysis is required to confirm the identity and purity of the compound.

Logical Workflow for Characterization

G Workflow for Structural Characterization Start Purified Product MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FTIR Spectroscopy Identify Functional Groups Start->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) MS->Purity NMR->Purity FTIR->Purity Final Confirmed Structure of This compound Purity->Final

Caption: Logical flow for confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Although experimental spectra are not available, the expected chemical shifts and multiplicities can be predicted.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Shift (ppm)MultiplicityIntegrationAssignmentNotes
~8.5-9.5Singlet (broad)1HC5-OHChemical shift is concentration-dependent and proton is exchangeable with D₂O.
~7.0-7.2Singlet1HC6-HThe lone proton on the pyrimidine ring.
~3.2-3.4Singlet3HN1-CH₃
~3.0-3.2Singlet3HN3-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Shift (ppm)Carbon AssignmentNotes
~160-165C4=OCarbonyl carbon.
~150-155C2=OCarbonyl carbon.
~135-140C6C-H carbon on the ring.
~125-130C5C-OH carbon on the ring.
~35-40N1-CH₃
~25-30N3-CH₃
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular Formula C₆H₈N₂O₃
Monoisotopic Mass 156.0535 Da
Expected [M+H]⁺ Ion 157.0608 m/z
Expected [M+Na]⁺ Ion 179.0427 m/z
Likely Fragments Loss of H₂O, CO, CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. Data from related uracil derivatives can be used to predict the expected absorption bands.[4][5]

Table 4: Predicted FTIR Data

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H StretchHydroxyl (-OH)
2900-3000C-H StretchMethyl (-CH₃)
1650-1720 (strong)C=O StretchAmide Carbonyls
1600-1650C=C StretchAlkene in ring
1400-1480C-N StretchAmide
1200-1300C-O StretchHydroxyl

Conclusion

This technical guide provides a robust framework for the synthesis and structural confirmation of this compound. It outlines a plausible synthetic route via direct oxidation and details the expected outcomes from key analytical techniques, including NMR, MS, and FTIR spectroscopy. While the protocols and data presented are based on established chemical principles rather than direct experimental reports, they offer a valuable starting point for researchers aiming to synthesize and study this and other related pyrimidine derivatives for applications in medicinal chemistry and drug development. Further experimental work is necessary to validate and optimize the proposed methods.

References

1,3-Dimethyl-5-hydroxyuracil CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, including its chemical identity, molecular structure, physicochemical properties, a proposed synthetic protocol, and a discussion of its potential biological relevance based on related compounds.

Chemical Identity and Molecular Structure

CAS Number: 20406-86-4, 408335-42-2[1]

Molecular Formula: C₆H₈N₂O₃

IUPAC Name: 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Synonyms: this compound

Molecular Structure:

  • SMILES: CN1C=C(C(=O)N(C1=O)C)O

The molecular structure of this compound consists of a pyrimidine-2,4-dione ring (uracil) with methyl groups attached to both nitrogen atoms (at positions 1 and 3) and a hydroxyl group at position 5.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 156.14 g/mol PubChem[2]
XLogP3 -0.8PubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 156.05349212 g/mol PubChem[2]
Monoisotopic Mass 156.05349212 g/mol PubChem[2]
Topological Polar Surface Area 60.9 ŲPubChem[2]
Heavy Atom Count 11PubChem
Complexity 246PubChem[2]

Experimental Protocols

Proposed Synthesis of this compound from 1,3-Dimethyluracil

This proposed protocol is based on the radical-mediated hydroxylation of the uracil ring and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 1,3-Dimethyluracil

  • Potassium persulfate (K₂S₂O₈)

  • t-Butanol

  • Deionized water

  • High-performance liquid chromatography (HPLC) system for purification

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dimethyluracil in a mixture of deionized water and t-butanol.

  • Radical Generation: Add potassium persulfate to the solution. The reaction can be initiated by photolysis (UV irradiation) or thermolysis to generate the sulphate radical (SO₄⁻).

  • Reaction: The sulphate radical will react with 1,3-dimethyluracil, leading to the formation of a C(5)-OH adduct radical.[3] This intermediate is then converted to this compound.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, the solvent should be removed under reduced pressure.

  • Purification: The crude product should be purified using column chromatography or preparative HPLC to isolate this compound.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Activity and Signaling Pathways

There is currently a lack of specific data on the biological activity and involvement in signaling pathways of this compound. However, the biological roles of the parent compound, 5-hydroxyuracil, and the general effects of N-methylation of uracil derivatives can provide some context for its potential biological relevance.

5-Hydroxyuracil:

5-Hydroxyuracil is a known product of oxidative DNA damage, arising from the deamination of cytosine.[4] It is recognized by DNA repair enzymes, and its presence in DNA can have mutagenic potential.[4] Studies have shown that 5-hydroxyuracil can form stable base pairs with all four canonical DNA bases, which may contribute to its role in mutagenesis.[5] Human uracil DNA N-glycosylase has been shown to excise 5-hydroxyuracil from DNA.[6] The incision activity for 5-hydroxyuracil has been observed to vary in different grades of non-muscle-invasive bladder cancer, suggesting a potential role in cancer biology.[7]

N-Methylated Uracils:

N-methylation of uracil and its derivatives is a common modification that can significantly alter their biological properties. Methylation can affect the compound's solubility, membrane permeability, and interaction with biological targets.[8] Methylated uracil derivatives are a class of compounds with a wide range of therapeutic applications, including anticancer and antiviral activities.[9] For example, 6-methyluracil is used in medicine to improve tissue metabolism and regeneration.[10] The methylation of uracil at the C5 position to form thymine is a crucial step in DNA biosynthesis.[11]

Disclaimer: The biological activities described above pertain to related compounds and should not be directly attributed to this compound without specific experimental evidence.

Visualizations

The following diagram illustrates the proposed synthetic pathway for this compound.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product 1_3_dimethyluracil 1,3-Dimethyluracil reagents K₂S₂O₈, H₂O/t-BuOH UV or Heat intermediate C(5)-OH Adduct Radical reagents->intermediate Radical Formation & Addition product This compound intermediate->product Conversion

Caption: Proposed synthesis of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with any chemical compound, it should be handled with care in a laboratory setting. General safety precautions for related N-methylated uracils include wearing personal protective equipment (gloves, lab coat, and safety glasses), avoiding inhalation of dust, and ensuring adequate ventilation.[12] For compounds like 5-Fluorouracil, which is a potent therapeutic agent, specific handling procedures are required to avoid exposure. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

References

Biological activity of substituted 5-hydroxyuracil derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Substituted 5-Hydroxyuracil Derivatives

Abstract

5-Hydroxyuracil is a significant product of oxidative DNA damage, arising from the deamination of cytosine. Its presence in DNA can lead to mutagenic events, primarily G:C to A:T transition mutations.[1] Beyond its role in mutagenesis, synthetic derivatives of 5-hydroxyuracil and other 5-substituted uracils have garnered substantial interest in medicinal chemistry. These compounds form a versatile scaffold, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[2][3] Modifications at the C5 position of the pyrimidine ring, as well as at the N1 and N3 positions, are critical for modulating their pharmacological profiles.[4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 5-hydroxyuracil and related 5-substituted uracil derivatives, supported by quantitative data and detailed experimental protocols.

Introduction

Uracil is a fundamental component of ribonucleic acid (RNA). Its derivatives, particularly those substituted at the C5 position, represent a "privileged structure" in drug discovery.[4] The initial exploration of uracil analogs led to the development of potent therapeutic agents like 5-fluorouracil (5-FU), a cornerstone in cancer chemotherapy.[4][5] 5-Hydroxyuracil (5-OHU) is an oxidized pyrimidine base formed in DNA through the oxidative deamination of cytosine.[1][6] This lesion is premutagenic, as it can form stable base pairs with all four canonical DNA bases, potentially leading to replication errors.[7][8]

The inherent biological relevance of 5-OHU has inspired the synthesis and evaluation of a wide range of derivatives. Researchers have systematically modified the uracil core to enhance specific biological activities, improve pharmacokinetic properties, and reduce toxicity.[4] These modifications often involve introducing various functional groups at the C5 position, such as halogens, alkyl, vinyl, amino, and aryl groups, or by attaching sugar moieties to create nucleoside analogs.[2][9][10] This document synthesizes the current knowledge on these derivatives, focusing on their therapeutic potential.

Synthesis of 5-Substituted Uracil Derivatives

The synthesis of 5-substituted uracil derivatives often begins with a commercially available uracil or a pre-functionalized precursor like 5-bromouracil. A variety of chemical reactions are employed to introduce diversity at the C5 position and other locations on the pyrimidine ring.

A general workflow for synthesizing these derivatives is outlined below. The process typically starts with halogenation of the uracil ring, followed by a substitution reaction to introduce the desired functional group. For nucleoside analogs, the sugar moiety is attached at the N1 position.

G Uracil Uracil HalogenatedUracil 5-Halogenated Uracil (e.g., 5-Bromouracil) Uracil->HalogenatedUracil Halogenation AmineCoupling Amine Coupling (e.g., with aniline derivatives) HalogenatedUracil->AmineCoupling WittigReaction Wittig Reaction HalogenatedUracil->WittigReaction SubstitutedUracil 5-Amino/Arylamino- uracil Derivatives AmineCoupling->SubstitutedUracil AlkoxycarbonylmethylUracil 5-Alkoxycarbonylmethyl- uracil Derivatives WittigReaction->AlkoxycarbonylmethylUracil Alkylation N-Alkylation N1Substituted N1-Substituted Uracil Derivatives Alkylation->N1Substituted SubstitutedUracil->Alkylation G cluster_cell Infected Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (e.g., 5-Substituted 2'-Deoxyuridine) MonoP Monophosphate Prodrug->MonoP Viral/Host Kinases DiP Diphosphate MonoP->DiP TriP Active Triphosphate DiP->TriP Polymerase Viral DNA Polymerase TriP->Polymerase Competitive Inhibition Chain Growing DNA Chain Polymerase->Chain Incorporation Termination Chain Termination Chain->Termination G cluster_mods Modification Points cluster_activity Resulting Biological Activity UracilCore Uracil Core N1 N1-Position (e.g., Sugar Moiety) UracilCore->N1 C5 C5-Position (e.g., -OH, -NH2, -Halogen, -Aryl) UracilCore->C5 N3 N3-Position (e.g., Alkyl) UracilCore->N3 Antiviral Antiviral N1->Antiviral Affects Kinase Recognition Enzyme Enzyme Inhibition N1->Enzyme Alters Binding Affinity C5->Antiviral Modulates Specificity Anticancer Anticancer C5->Anticancer Cytotoxicity C5->Enzyme

References

Potential therapeutic applications of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core therapeutic applications of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals.

Introduction to Pyrimidine Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are of immense interest as they form the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are the building blocks of nucleic acids, DNA, and RNA.[3] This inherent biocompatibility allows pyrimidine-based compounds to interact readily with various biological targets like enzymes and receptors within the cell.[4] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][4][5][6] The versatility of the pyrimidine ring, its synthetic accessibility, and its unique physicochemical properties have made it a privileged scaffold in modern drug discovery.[5][7]

Logical Relationship: Therapeutic Landscape of Pyrimidine Derivatives

The following diagram illustrates the major therapeutic areas where pyrimidine derivatives have shown significant potential and application.

Therapeutic_Applications cluster_therapeutics Major Therapeutic Applications Pyrimidine Pyrimidine Core Scaffold Anticancer Anticancer Pyrimidine->Anticancer Antimicrobial Antimicrobial Pyrimidine->Antimicrobial Antiviral Antiviral Pyrimidine->Antiviral AntiInflammatory Anti-inflammatory Pyrimidine->AntiInflammatory Cardiovascular Cardiovascular Pyrimidine->Cardiovascular

Caption: Overview of pyrimidine derivatives' main therapeutic roles.

Anticancer Applications

Pyrimidine analogs are a cornerstone of cancer chemotherapy.[8] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for cancer cell proliferation and survival, such as kinase signaling and nucleic acid synthesis.[8][9]

Mechanism of Action: Kinase Inhibition

A primary mechanism for pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[8] Many derivatives function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), thereby blocking downstream signaling pathways that lead to cell proliferation.[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Pyrimidine Pyrimidine Derivative (e.g., Gefitinib) Pyrimidine->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: EGFR signaling inhibition by a pyrimidine derivative.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against specific kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinases and Cancer Cell Lines

Compound/Drug Target Cell Line IC₅₀ Value Reference
Compound 14 EGFR L858R/T790M - 8.43 nM [10]
Compound 15 EGFR L858R/T790M - 6.91 nM [10]
Compound 131 Tubulin Polymerization A549 (Lung) 0.80 µM [7]
Compound 131 Tubulin Polymerization HepG2 (Liver) 0.11 µM [7]
Compound 131 Tubulin Polymerization U937 (Lymphoma) 0.07 µM [7]
RDS 344 - Glioblastoma, TNBC - [1]
5-Fluorouracil - MCF-7 17.02 µM [5]
5-Fluorouracil - MDA-MB-231 11.73 µM [5]
Compound 4i - MCF-7 (Breast) 0.33 µM [11]
Compound 4i - HeLa (Cervical) 0.52 µM [11]
Compound 4i - HepG2 (Liver) 3.09 µM [11]

| Compound 20 | USP7 | CHP-212 | - |[12] |

IC₅₀: Half maximal inhibitory concentration. TNBC: Triple-Negative Breast Cancer. EGFR: Epidermal Growth factor receptor. USP7: Ubiquitin-specific-processing protease 7.

Antimicrobial Applications

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.[6][13] Their mechanism often involves the inhibition of essential metabolic pathways, such as folic acid synthesis.[14]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines, like Trimethoprim, act as antibacterial agents by inhibiting dihydrofolate reductase (DHFR).[14] This enzyme is critical for the synthesis of tetrahydrofolic acid, a co-factor required for the synthesis of nucleic acids and amino acids. By blocking this pathway, pyrimidine derivatives halt bacterial growth and replication.[14]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for select pyrimidine derivatives against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound/Drug Microbial Strain MIC Value (µg/mL) Reference
Compound 24 M. tuberculosis H37Ra 0.5 - 1.0 [5]
Compound 24 M. tuberculosis H37Rv 0.5 - 1.0 [5]

| Sulfanilamide-pyrimidine hybrids | Various bacterial and fungal strains | Potent activity |[1] |

MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antiviral Applications

Several clinically approved antiviral drugs are based on the pyrimidine scaffold.[3] These compounds primarily function as nucleoside analogs that interfere with viral replication.

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial in the treatment of HIV.[5] They bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral life cycle.[5] Fused pyrimidine derivatives have also shown significant potential against viruses like Herpes Simplex Virus (HSV-1).[15]

Antiviral_Mechanism Virus Virus (e.g., HIV) HostCell Host Cell Virus->HostCell Enters ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT Template for ViralDNA Viral DNA (Blocked) RT->ViralDNA Synthesizes NNRTI Pyrimidine NNRTI NNRTI->RT Allosterically Inhibits

Caption: Mechanism of pyrimidine NNRTIs in inhibiting viral replication.

Notable Antiviral Pyrimidine Drugs
  • Zidovudine (Retrovir) & Stavudine : Anti-HIV drugs.[3]

  • Idoxuridine & Trifluridine : Antiviral drugs used to treat herpes simplex virus infections.[3]

  • Etravirine : An NNRTI used in the treatment of HIV.[16]

  • Compounds 7a, 7b, 7f : Showed remarkable efficacy against human coronavirus 229E (HCoV-229E).[17]

Anti-inflammatory Applications

Pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[18][19]

Mechanism of Action: COX-2 Inhibition

Similar to non-steroidal anti-inflammatory drugs (NSAIDs), many pyrimidine-based agents function by inhibiting COX-1 and COX-2 enzymes.[18] This inhibition blocks the synthesis of prostaglandins, which are key signaling molecules that promote inflammation.[18][19] Some derivatives show high selectivity for COX-2, which is advantageous as it is associated with a reduced risk of gastrointestinal side effects.[19][20]

Quantitative Data: Anti-inflammatory Activity

Table 3: COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound Target IC₅₀ Value (µM) Selectivity Index (SI) Reference
Pyrimidine-5-carbonitrile (126) COX-2 1.03 - 1.71 5.71 - 8.21 [2]
Celecoxib (Reference) COX-2 0.88 8.31 [2]
Compound 2a COX-2 3.5 - [21]

| Celecoxib (Reference) | COX-2 | 0.65 | - |[21] |

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Cardiovascular Applications

Certain pyrimidine derivatives, particularly dihydropyrimidines (DHPMs), function as cardiovascular agents.[22] They are known to act as calcium channel blockers (CCBs), similar in action to drugs like Nifedipine.[23]

Mechanism of Action: Calcium Channel Blockade

DHPMs block the influx of Ca²⁺ ions into vascular smooth muscle cells and cardiac cells by targeting L-type calcium channels.[23] This action leads to vasodilation (widening of blood vessels), a reduction in peripheral resistance, and a decrease in blood pressure, making them effective antihypertensive agents.[23] Additionally, pyrimidine nucleotides like UTP can induce vasodilation through the release of nitric oxide.[24]

Notable Cardiovascular Pyrimidine Drugs
  • Minoxidil : An antihypertensive drug that also promotes hair growth.[3]

  • Rosuvastatin : A statin used to lower cholesterol, containing a pyrimidine core.[16]

  • Avanafil (Stendra) : A PDE5 inhibitor with a pyrimidine core, used to treat erectile dysfunction by promoting blood flow.[25][26]

Experimental Protocols & Workflows

This section provides generalized methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Workflow: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of pyrimidine derivatives. A->B C 3. Incubate for a specified period (e.g., 24-72 hours). B->C D 4. Add MTT reagent to each well. Incubate for 2-4 hours. C->D E 5. Viable cells metabolize MTT to purple formazan crystals. D->E F 6. Solubilize formazan crystals with a solvent (e.g., DMSO). E->F G 7. Measure absorbance at ~570 nm using a plate reader. F->G H 8. Calculate cell viability and IC₅₀ values. G->H

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol (Generalized):

  • Cell Seeding : Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the pyrimidine compounds. A control group receives medium with the solvent (e.g., DMSO) only.

  • Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals produced by metabolically active cells.

  • Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis : The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration.[27][28]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[29]

  • Preparation : A serial two-fold dilution of the pyrimidine compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Incubation : The plate is incubated under conditions suitable for the microorganism's growth (e.g., 37°C for 24 hours for bacteria).

  • Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[29][30]

Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[20]

  • Reagents : The assay typically uses purified COX-1 and COX-2 enzymes, a heme cofactor, and a chromogenic substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[20]

  • Procedure : The enzyme is pre-incubated with various concentrations of the pyrimidine derivative.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid. The peroxidase activity is measured by monitoring the oxidation of TMPD, which results in a color change that can be measured spectrophotometrically.

  • Analysis : The rate of reaction is compared to a control without the inhibitor to determine the percent inhibition and calculate the IC₅₀ value for both COX-1 and COX-2.[20]

Conclusion

The pyrimidine scaffold is an exceptionally privileged and versatile structure in drug discovery.[4] Its derivatives have yielded a multitude of clinically significant drugs across a wide range of therapeutic areas, from oncology to infectious diseases.[1][3] The continuous exploration of novel synthetic methodologies and the elucidation of structure-activity relationships continue to expand the chemical space of pyrimidine-based compounds.[4][18] Future research will likely focus on developing more selective and potent derivatives, particularly as kinase inhibitors in oncology and as novel agents to combat drug-resistant microbes and emerging viral threats, solidifying the indispensable role of pyrimidines in modern medicine.[3][4]

References

1,3-Dimethyl-5-hydroxyuracil: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Role as a Metabolite in Biological Systems

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, identified as 1,3-dimethyluric acid (1,3-DMU), a significant metabolite in biological systems. Primarily formed from the metabolism of the widely used pharmaceutical theophylline and the dietary stimulant caffeine, 1,3-DMU serves as a key indicator of methylxanthine catabolism. This document details its metabolic pathways, the enzymatic processes involved, and quantitative data on its pharmacokinetics. Furthermore, it outlines the principal analytical methodologies for its detection and quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacology, toxicology, and clinical diagnostics.

Introduction

This compound, chemically known as 1,3-dimethyluric acid (1,3-DMU), is an oxopurine that emerges as a primary end-product of the metabolism of methylxanthines, most notably theophylline and to a lesser extent, caffeine.[1][2][3] Theophylline, a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), undergoes extensive hepatic metabolism, with a significant portion being converted to 1,3-DMU.[1][4] Consequently, the detection and quantification of 1,3-DMU in biological fluids are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of these prevalent compounds.[5][6] This guide synthesizes the current knowledge on 1,3-DMU, focusing on its formation, quantitative analysis, and its role as a biomarker of drug metabolism.

Metabolic Pathways

The formation of 1,3-DMU is intricately linked to the catabolism of theophylline and caffeine, both of which are metabolized predominantly in the liver by the cytochrome P450 (CYP) enzyme system.[1][7][8]

Formation from Theophylline

Theophylline (1,3-dimethylxanthine) is the primary precursor of 1,3-DMU. Approximately 60-80% of a theophylline dose is converted to 1,3-DMU through an 8-hydroxylation reaction.[1] This metabolic step is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1.[1][9] While CYP1A2 is the major enzyme responsible for theophylline metabolism, CYP2E1 also contributes to the formation of 1,3-DMU.[1][9] Genetic polymorphisms in these enzymes can lead to inter-individual variations in the rate of 1,3-DMU formation and theophylline clearance.[1]

Formation from Caffeine

Caffeine (1,3,7-trimethylxanthine) is another source of 1,3-DMU, although it represents a minor metabolic pathway.[1][10] Caffeine is first demethylated to theophylline (approximately 8% of caffeine metabolism), which then undergoes 8-hydroxylation to form 1,3-DMU as described above.[10] The primary metabolic pathway for caffeine leads to the formation of paraxanthine.[10]

The following diagram illustrates the metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.

Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMU This compound (1,3-Dimethyluric Acid) Theophylline->DMU 8-Hydroxylation Enzymes CYP1A2 CYP2E1 Enzymes->Theophylline

Metabolic conversion of Theophylline.

A broader view of caffeine and theophylline metabolism is presented below, highlighting the central role of CYP enzymes.

Xanthine_Metabolism Caffeine Caffeine Theophylline Theophylline Caffeine->Theophylline CYP1A2 (minor) Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine Caffeine->Theobromine CYP1A2 (minor) DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites

Overview of Caffeine and Theophylline metabolism.

Quantitative Data

The concentration and excretion of 1,3-DMU are valuable pharmacokinetic parameters in studies involving theophylline administration. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Theophylline and 1,3-Dimethyluric Acid (1,3-DMU) in Rats
ParameterTheophylline1,3-DMUConditionReference
AUC (µg·min/mL) 220044.4Control[9]
1550456Acute Renal Failure[9]
-ComparableControl vs. Water Deprivation[11]
Intrinsic Formation Clearance (10⁻⁶ mL/min) -529Control[9]
-734Acute Renal Failure[9]
Table 2: Urinary Excretion of Theophylline and its Metabolites in Humans
MetabolitePercentage of Administered DoseReference
Theophylline 13.7 - 16.8%[12]
1,3-Dimethyluric Acid 35 - 42%[12]
1-Methyluric Acid 21.3 - 26.7%[12]
3-Methylxanthine 11.5 - 13.7%[12]

Experimental Protocols

Accurate quantification of 1,3-DMU in biological samples is essential for clinical and research purposes. Several analytical techniques have been developed, with mass spectrometry-based methods being the most sensitive and specific.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the simultaneous determination of theophylline and its metabolites.

Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to pellet any particulate matter.[13]

  • Dilute the supernatant with a suitable solvent (e.g., 10% drug-free human urine solution).[14]

  • Spike the diluted sample with an appropriate internal standard.

  • For analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase may be included.[15]

  • Inject the prepared sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is common.[13]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

The following diagram outlines a general workflow for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Dilute Dilution & IS Spiking Centrifuge->Dilute Hydrolysis Enzymatic Hydrolysis (Optional) Dilute->Hydrolysis LC Liquid Chromatography (Separation) Hydrolysis->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification MS->Quant

General workflow for LC-MS/MS analysis of urine samples.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of theophylline and its metabolites. Derivatization is typically required to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Extract the analytes from the biological matrix (e.g., plasma, urine) using a suitable extraction method like solid-phase extraction.[16]

  • Evaporate the solvent to dryness.

  • Derivatize the dried extract to form volatile derivatives. A common method involves N-propylation using n-propyl iodide in dimethylformamide with potassium carbonate as a catalyst.[17] Another approach is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[16]

  • Reconstitute the derivatized sample in an appropriate solvent for GC-MS analysis.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron ionization (EI) is standard.

  • MS Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for each compound.[17]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency separation method for charged species like xanthine derivatives.

Methodology:

  • Sample Preparation: Deproteinize serum or plasma samples with a solvent like acetonitrile. Urine samples may require dilution.[18]

  • Separation Conditions:

    • Capillary: Fused-silica capillary.[19]

    • Buffer: A borate buffer at an alkaline pH (e.g., pH 9.0) is often used.[19]

    • Voltage: A high separation voltage (e.g., 25 kV) is applied.[19]

    • Detection: UV detection at a wavelength around 270-280 nm is common.[19]

Biological Role and Significance

Current evidence strongly suggests that this compound (1,3-DMU) is primarily an inactive terminal metabolite of theophylline and caffeine metabolism, destined for urinary excretion.[1][2][5] There is no substantial evidence to date indicating that 1,3-DMU possesses significant pharmacological activity or is involved in specific signaling pathways.[1] Its primary significance in biological systems lies in its utility as a biomarker for:

  • Theophylline Metabolism: The ratio of 1,3-DMU to theophylline in plasma or urine can serve as an indicator of theophylline metabolic clearance and the activity of CYP1A2 and CYP2E1 enzymes.[6]

  • Drug-Drug Interactions: Changes in 1,3-DMU levels can indicate induction or inhibition of theophylline metabolism by co-administered drugs.

  • Pharmacogenetic Studies: Variations in 1,3-DMU formation can be correlated with genetic polymorphisms in CYP enzymes, aiding in personalized medicine approaches.

Conclusion

This compound, or 1,3-dimethyluric acid, is a pivotal metabolite in the disposition of theophylline and, to a lesser extent, caffeine. Its formation is a direct reflection of the activity of key drug-metabolizing enzymes, making it a valuable analyte in pharmacokinetic and clinical studies. The analytical methods outlined in this guide provide robust and sensitive means for its quantification in biological matrices. While currently viewed as a biologically inactive end-product, further research into the complete metabolic profile of methylxanthines may yet reveal more subtle roles for this and other metabolites. This technical guide provides a foundational resource for researchers and professionals in the fields of drug metabolism, clinical chemistry, and pharmacology.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document details the necessary chemical transformations, experimental protocols, and quantitative data to facilitate its laboratory preparation.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of methyl groups at the N1 and N3 positions and a hydroxyl group at the C5 position significantly alters its electronic and steric properties, making it a valuable scaffold for the synthesis of various bioactive molecules. This guide outlines a feasible and documented multi-step synthesis beginning from the readily available starting material, 1,3-dimethyluracil.

Proposed Synthesis Pathway

The most direct and literature-supported pathway for the synthesis of this compound involves a two-step process:

  • Bromination of 1,3-Dimethyluracil: The first step is the electrophilic substitution of a hydrogen atom with a bromine atom at the C5 position of the 1,3-dimethyluracil ring to yield 1,3-dimethyl-5-bromouracil.

  • Hydroxylation of 1,3-Dimethyl-5-bromouracil: The second step involves the nucleophilic substitution of the bromine atom with a hydroxyl group to afford the final product, this compound.

This pathway is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting material.

Experimental Protocols and Data

Step 1: Synthesis of 1,3-Dimethyl-5-bromouracil

The bromination of 1,3-dimethyluracil proceeds via an intermediate, 5-bromo-6-hydroxy-1,3-dimethylhydrouracil, which is subsequently dehydrated to the desired product.[1]

Experimental Protocol:

  • Materials: 1,3-Dimethyluracil, Bromine water, Hydrochloric acid (concentrated).

  • Procedure:

    • Dissolve 1,3-dimethyluracil in a suitable solvent (e.g., water or a buffered solution).

    • Slowly add one molecular equivalent of bromine water to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

    • After the addition is complete, acidify the reaction mixture to approximately pH 1 with concentrated hydrochloric acid.

    • Heat the mixture to 100°C for 15 minutes to facilitate the dehydration of the intermediate.

    • Cool the reaction mixture and isolate the precipitated product by filtration.

    • Wash the product with cold water and dry under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material1,3-Dimethyluracil[1]
ReagentBromine water[1]
Product1,3-Dimethyl-5-bromouracil[1]
Melting Point181°C[1]
Step 2: Synthesis of this compound

Proposed Experimental Protocol (based on general principles of nucleophilic aromatic substitution):

  • Materials: 1,3-Dimethyl-5-bromouracil, Sodium hydroxide or Potassium hydroxide, a suitable solvent (e.g., a mixture of ethanol and water).

  • Procedure:

    • Dissolve 1,3-dimethyl-5-bromouracil in a 50/50 mixture of ethanol and water.

    • Add an aqueous solution of sodium or potassium hydroxide to the reaction mixture.

    • Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Expected Quantitative Data (to be determined experimentally):

ParameterExpected Value
Starting Material1,3-Dimethyl-5-bromouracil
ReagentSodium hydroxide / Potassium hydroxide
ProductThis compound
YieldModerate to high
Melting PointTo be determined
Spectroscopic Data (¹H NMR, ¹³C NMR, MS)To be determined for characterization

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway Start 1,3-Dimethyluracil Intermediate 1,3-Dimethyl-5-bromouracil Start->Intermediate Bromination (Br₂, H₂O, HCl, 100°C) Product This compound Intermediate->Product Hydroxylation (NaOH or KOH, EtOH/H₂O, Reflux)

Caption: Proposed two-step synthesis of this compound.

Alternative Starting Material: Uracil

An alternative approach involves starting with uracil, which is generally more accessible and cost-effective. This pathway would introduce the bromination and methylation steps in a different order.

Alternative Synthesis Pathway:

  • Bromination of Uracil: Uracil is first brominated to 5-bromouracil. High-yield protocols for this reaction are available.[2][3]

  • N,N'-Dimethylation of 5-Bromouracil: The subsequent step would be the methylation of 5-bromouracil at the N1 and N3 positions to yield 1,3-dimethyl-5-bromouracil.

  • Hydroxylation: The final step remains the same, the conversion of the 5-bromo substituent to a 5-hydroxy group.

Visualization of the Alternative Pathway

Alternative_Pathway Start Uracil Intermediate1 5-Bromouracil Start->Intermediate1 Bromination Intermediate2 1,3-Dimethyl-5-bromouracil Intermediate1->Intermediate2 N,N'-Dimethylation Product This compound Intermediate2->Product Hydroxylation

Caption: Alternative synthesis pathway starting from uracil.

Conclusion

This technical guide outlines a feasible and well-supported synthetic route to this compound. The primary pathway, starting from 1,3-dimethyluracil, is a two-step process involving bromination and subsequent hydroxylation. While the bromination step is well-documented, the hydroxylation step is proposed based on established principles of nucleophilic aromatic substitution and would require experimental optimization. The alternative pathway starting from uracil offers flexibility in the choice of starting materials. This guide provides the foundational information necessary for researchers to successfully synthesize this important pyrimidine derivative for further investigation in various scientific disciplines.

References

Spectroscopic Profiling of 1,3-Dimethyl-5-hydroxyuracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of spectroscopic interpretation for organic molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1H5-OH
~7.0 - 7.5Singlet1HC6-H
~3.2 - 3.4Singlet3HN1-CH₃
~3.0 - 3.2Singlet3HN3-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 - 165C4=O
~150 - 155C2=O
~140 - 145C5-OH
~120 - 125C6
~30 - 35N1-CH₃
~25 - 30N3-CH₃
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300BroadO-H stretch
3100 - 3000MediumC-H stretch (aromatic-like)
2950 - 2850MediumC-H stretch (aliphatic)
1710 - 1680StrongC=O stretch (C4)
1680 - 1650StrongC=O stretch (C2)
1640 - 1600MediumC=C stretch
1450 - 1350MediumC-H bend
1250 - 1150MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
156.05[M]⁺ (Molecular Ion)
157.06[M+H]⁺ (Protonated Molecule)
179.04[M+Na]⁺ (Sodium Adduct)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: 90° pulse, 2-5 second relaxation delay, 16-64 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Hydraulic press and pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation in positive ion mode.

  • Instrumentation (Electrospray Ionization - ESI):

    • Set up the mass spectrometer with an ESI source.

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500).

    • Acquire data in both positive and negative ion modes to observe the molecular ion ([M]⁺), protonated molecule ([M+H]⁺), and any adducts (e.g., [M+Na]⁺).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion to confirm the molecular weight.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_data NMR Data cluster_ir_data IR Data cluster_ms_data MS Data cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR IR_Spectrum Functional Groups IR->IR_Spectrum Mass_Spectrum Molecular Weight MS->Mass_Spectrum Structure Confirm Structure H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure Mass_Spectrum->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, has garnered interest in various chemical and biological studies. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological context. While its direct applications in drug development are not yet established, its relationship to oxidative DNA damage and the broader class of uracil analogs makes it a molecule of interest for researchers in oncology, molecular biology, and medicinal chemistry. This document summarizes key physicochemical properties, detailed experimental protocols for its synthesis, and explores its potential biological implications.

Introduction and Discovery

This compound is a methylated derivative of 5-hydroxyuracil. The discovery of this specific compound is linked to photochemical studies of its precursor, 1,3-dimethyluracil. A key early report on its synthesis was published by Schulman, Cohen, and Miller in 1974, where they described its formation through the photochemical hydroxylation of 1,3-dimethyluracil in the presence of hydrogen peroxide. This method provided a direct route to this hydroxylated derivative, allowing for its isolation and characterization.

While the intentional synthesis of this compound has been documented, its relevance is also understood in the context of oxidative damage to nucleic acids. The unmethylated parent compound, 5-hydroxyuracil, is a known product of oxidative deamination of cytosine in DNA, a process that can lead to mutagenic effects. The study of N-methylated derivatives like this compound can provide insights into the chemical properties and biological recognition of such damaged bases in different chemical environments.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These values are essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dionePubChem[1]
CAS Number 20406-86-4, 408335-42-2PubChem[1]
XLogP3-AA (LogP) -0.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 156.05349212 g/mol PubChem[1]
Monoisotopic Mass 156.05349212 g/mol PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,3-dimethyluracil. Below are detailed experimental protocols based on established literature.

Photochemical Hydroxylation of 1,3-Dimethyluracil

This method, adapted from the work of Schulman et al. (1974), utilizes ultraviolet radiation to induce the hydroxylation of 1,3-dimethyluracil.

Experimental Protocol:

  • Reaction Setup: A solution of 1,3-dimethyluracil (1.0 g, 7.14 mmol) in a mixture of deionized water (100 mL) and tert-butanol (20 mL) is prepared in a quartz reaction vessel.

  • Addition of Oxidizing Agent: Hydrogen peroxide (30% aqueous solution, 2.0 mL, approx. 19.6 mmol) is added to the solution.

  • Irradiation: The reaction mixture is irradiated with a low-pressure mercury lamp (e.g., 254 nm) at room temperature with constant stirring for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1 v/v).

  • Workup: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a white solid.

G DMU 1,3-Dimethyluracil DMU_Radical 1,3-Dimethyluracil Radical Adduct DMU->DMU_Radical H2O2 H₂O₂ UV UV Light (254 nm) H2O2->UV Radical •OH Radical UV->Radical generates Radical->DMU_Radical attacks Product This compound DMU_Radical->Product yields G DMU 1,3-Dimethyluracil DMU_Adduct Radical Adduct DMU->DMU_Adduct S2O8 S₂O₈²⁻ (Peroxydisulfate) Heat Heat (Δ) S2O8->Heat SO4_Radical SO₄⁻• (Sulfate Radical) Heat->SO4_Radical generates SO4_Radical->DMU_Adduct reacts with Product This compound DMU_Adduct->Product hydrolyzes to G cluster_dna_damage DNA Damage and Repair Context cluster_dimethyl_compound This compound as a Research Tool Cytosine Cytosine in DNA ROS Reactive Oxygen Species (ROS) Cytosine->ROS Five_OH_Uracil 5-Hydroxyuracil (in DNA) ROS->Five_OH_Uracil oxidative deamination DNA_Polymerase DNA Polymerase Five_OH_Uracil->DNA_Polymerase is misread by Mutation G:C to A:T Transition Mutation DNA_Polymerase->Mutation leading to DM_OH_Uracil This compound Enzyme Nucleotide Metabolizing /Repair Enzymes DM_OH_Uracil->Enzyme as a probe for Drug_Scaffold Scaffold for Drug Discovery DM_OH_Uracil->Drug_Scaffold as a starting point for Model_System Model for 5-OH-Uracil Properties DM_OH_Uracil->Model_System as a stable model of

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Annelated Pyrimidines from 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annelated pyrimidines are a class of heterocyclic compounds with significant biological activities, making them attractive targets in drug discovery. This document provides a detailed protocol for a proposed synthesis of annelated pyrimidines, specifically focusing on pyrimido[4,5-d]pyrimidines, using 1,3-dimethyl-5-hydroxyuracil as a key starting material. While direct annelation of this compound is not widely reported, this protocol outlines a feasible synthetic strategy involving an initial functionalization at the C6 position, followed by cyclization. The proposed pathway is based on established reactions of similar uracil derivatives.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and exhibit a wide range of pharmacological properties.[1] The fusion of a pyrimidine ring with other heterocyclic systems often leads to compounds with enhanced biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.[2] The synthesis of these fused systems, or annelated pyrimidines, is a key focus in medicinal chemistry.

This protocol details a synthetic approach to generate annelated pyrimidines starting from this compound. The strategy involves a two-step process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C6 position of the uracil ring.

  • Condensative Cyclization: Reaction of the resulting aldehyde with a suitable nitrogen-containing nucleophile to construct the second pyrimidine ring.

Proposed Signaling Pathway for Biological Activity

While the specific biological targets of novel annelated pyrimidines require experimental validation, many fused pyrimidine derivatives are known to act as kinase inhibitors or as antagonists for various receptors. The diagram below illustrates a hypothetical signaling pathway where a synthesized annelated pyrimidine could act as a kinase inhibitor, a common mechanism for anticancer drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor kinase Kinase Cascade (e.g., MAPK pathway) receptor->kinase activates transcription_factor Transcription Factor kinase->transcription_factor phosphorylates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression regulates annelated_pyrimidine Annelated Pyrimidine (Inhibitor) annelated_pyrimidine->kinase inhibits growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical signaling pathway of an annelated pyrimidine as a kinase inhibitor.

Experimental Workflow

The overall experimental workflow for the proposed synthesis is depicted below.

G start Start: this compound step1 Step 1: Vilsmeier-Haack Formylation start->step1 intermediate Intermediate: 6-formyl-1,3-dimethyl-5-hydroxyuracil step1->intermediate step2 Step 2: Condensative Cyclization intermediate->step2 product Product: Annelated Pyrimidine step2->product analysis Analysis (NMR, MS, etc.) product->analysis bioassay Biological Activity Screening analysis->bioassay end End bioassay->end

Caption: Experimental workflow for the synthesis and evaluation of annelated pyrimidines.

Experimental Protocols

Step 1: Synthesis of 6-formyl-1,3-dimethyl-5-hydroxyuracil (Vilsmeier-Haack Reaction)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ice

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-formyl-1,3-dimethyl-5-hydroxyuracil.

Step 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives (Condensative Cyclization)

Materials:

  • 6-formyl-1,3-dimethyl-5-hydroxyuracil (from Step 1)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 6-formyl-1,3-dimethyl-5-hydroxyuracil (1 equivalent) in ethanol.

  • Add urea (or thiourea, 1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/ethanol) to yield the desired annelated pyrimidine.

Data Presentation

The following tables summarize expected and hypothetical data for the synthesized compounds.

Table 1: Reaction Conditions and Yields (Hypothetical Data)

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundPOCl₃, DMFDCMReflux56-formyl-1,3-dimethyl-5-hydroxyuracil65
26-formyl-1,3-dimethyl-5-hydroxyuracilUrea, p-TSAEthanolReflux101,3-Dimethyl-5-hydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione70
2a6-formyl-1,3-dimethyl-5-hydroxyuracilThiourea, p-TSAEthanolReflux101,3-Dimethyl-5-hydroxy-2-thioxopyrimido[4,5-d]pyrimidine-4(1H,3H)-one75

Table 2: Characterization Data (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
6-formyl-1,3-dimethyl-5-hydroxyuracilC₇H₈N₂O₄184.15210-2129.8 (s, 1H, CHO), 5.5 (s, 1H, OH), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃)185.05 [M+H]⁺
1,3-Dimethyl-5-hydroxypyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dioneC₈H₈N₄O₃208.18>30011.2 (s, 1H, NH), 8.5 (s, 1H, pyrimidine-H), 5.6 (s, 1H, OH), 3.5 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃)209.06 [M+H]⁺
1,3-Dimethyl-5-hydroxy-2-thioxopyrimido[4,5-d]pyrimidine-4(1H,3H)-oneC₈H₈N₄O₂S224.24>30012.1 (s, 1H, NH), 8.6 (s, 1H, pyrimidine-H), 5.7 (s, 1H, OH), 3.5 (s, 3H, N-CH₃), 3.3 (s, 3H, N-CH₃)225.04 [M+H]⁺

Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis of annelated pyrimidines from this compound. The described methodologies are based on well-established synthetic transformations in pyrimidine chemistry. The successful synthesis of these novel compounds will provide valuable additions to the library of heterocyclic compounds for biological screening and potential drug development. Further optimization of reaction conditions and exploration of a wider range of reagents for the cyclization step could lead to a diverse array of novel annelated pyrimidines.

References

Application Notes: 1,3-Dimethyl-5-hydroxyuracil in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). Uracil and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral and antitumor properties.[1] The substitution at the C5 position of the uracil ring is a common strategy in the development of therapeutic agents.[1] While specific cytotoxic data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active uracil analogs, particularly 5-hydroxyuracil, suggests its potential as a modulator of cellular processes and a candidate for cytotoxicity studies.

5-Hydroxyuracil is a known oxidation product of cytosine in DNA and can be formed by reactive oxygen species.[2][3][4] This lesion can lead to mispairing during DNA replication, suggesting a potential mechanism of action for its derivatives related to DNA damage and repair pathways.[2][3][4][5] Therefore, this compound is a compound of interest for researchers in oncology and drug discovery to investigate its potential cytotoxic and cytostatic effects.

These application notes provide a framework for the initial in vitro evaluation of this compound's cytotoxic potential, drawing upon established methodologies for similar uracil derivatives.

Hypothesized Mechanism of Action

Based on the known properties of 5-hydroxyuracil, a plausible mechanism of action for this compound involves its role as a nucleobase analog. After cellular uptake, it could be metabolized and incorporated into DNA. The presence of the 5-hydroxyl group can disrupt the normal base-pairing, leading to DNA replication stress, cell cycle arrest, and ultimately, apoptosis.

Data on Related Uracil Derivatives

Compound/DerivativeCell LineAssayIncubation TimeResult (IC50 or % Inhibition)
5-Fluorouracil HCT-116 (Colon)MTT72 hoursIC50: ~5 µM
5-Fluorouracil MCF-7 (Breast)MTT72 hoursIC50: ~10 µM
Uracil Derivative 14 MCF-7 (Breast)MTTNot SpecifiedIC50: 12.38 µM
Uracil Derivative 15 HepG2 (Liver)MTTNot SpecifiedIC50: 32.42 µM
Uracil Derivative 7 HepG2 (Liver)MTTNot SpecifiedIC50: 38.35 µM
5m (Uracil Derivative) HCT-116 (Colon)HDACiNot SpecifiedIC50: 0.05 µg/mL
Various 6-substituted uracil derivatives Fetal calf lung cellsProliferation Assay24 hoursDecrease in viability by 34-50% at 10 mM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This protocol is to assess the potential of this compound to induce DNA strand breaks.

Materials:

  • This compound

  • Treated and control cells from Protocol 1

  • Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye like SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Harvest cells treated with this compound and control cells.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Mix a small volume of the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Remove the coverslip and immerse the slides in the lysis solution provided in the kit for at least 1 hour at 4°C. This step removes cell membranes and histones to form nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Gently wash the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the comets and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).

Visualizations

G Hypothesized Signaling Pathway of this compound cluster_0 Cellular Processing cluster_1 Cellular Response 1,3-DM-5-HU This compound CellUptake Cellular Uptake 1,3-DM-5-HU->CellUptake Metabolism Metabolic Activation CellUptake->Metabolism DNA_Incorporation Incorporation into DNA Metabolism->DNA_Incorporation ReplicationStress DNA Replication Stress DNA_Incorporation->ReplicationStress CellCycleArrest Cell Cycle Arrest ReplicationStress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of this compound inducing cytotoxicity.

G Experimental Workflow: MTT Cytotoxicity Assay Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate for 24h CellSeeding->Incubation1 CompoundTreatment Treat with this compound Incubation1->CompoundTreatment Incubation2 Incubate for 24/48/72h CompoundTreatment->Incubation2 MTT Add MTT reagent Incubation2->MTT Incubation3 Incubate for 2-4h MTT->Incubation3 Solubilize Add DMSO to dissolve formazan Incubation3->Solubilize Readout Measure absorbance at 570 nm Solubilize->Readout End End Readout->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

G Logical Relationships in Cytotoxicity Data Analysis Data Raw Absorbance Data Normalize Normalize to Control Data->Normalize Plot Plot % Viability vs. Concentration Normalize->Plot Calculate Calculate IC50 Plot->Calculate Significant Is IC50 in test range? Calculate->Significant Potent Potent Cytotoxicity Significant->Potent Yes Weak Weak or No Cytotoxicity Significant->Weak No

Caption: Decision-making flowchart for cytotoxicity data analysis.

References

Application Notes and Protocols for the Analysis of 1,3-Dimethyl-5-hydroxyuracil by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine derivative. While specific metabolic pathways and biological significance are not extensively documented in publicly available literature, its structural similarity to endogenous nucleobases and therapeutic agents like theophylline metabolites suggests its potential relevance in various biological and pharmaceutical research areas. Accurate and sensitive quantification of this analyte is crucial for understanding its pharmacokinetics, potential role as a biomarker, or for quality control in synthetic processes.

This document provides detailed, proposed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are based on established methods for structurally related compounds such as uracil and its derivatives, offering a robust starting point for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of analytical methods.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem
Molecular Weight 156.14 g/mol PubChem[1]
XLogP3 -0.8PubChem[1]
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dionePubChem[1]

Note: The low XLogP3 value indicates that this compound is a polar compound.

Proposed HPLC-UV Method

This method is suitable for the quantification of this compound in simpler matrices, such as pharmaceutical formulations or in-vitro samples, where high sensitivity is not the primary requirement.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample diluent: Acetonitrile/Water (10:90, v/v)

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5-30% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~270 nm (to be determined by UV scan)
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in 10 mL of the sample diluent to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Proposed LC-MS/MS Method

For the sensitive and selective quantification of this compound in complex biological matrices like plasma or urine, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a compound with similar chromatographic and ionization properties can be used.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5-50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 8 minutes

3. Mass Spectrometric Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 157.1
Product Ions (Q3) To be determined by infusion of the standard. Likely fragments would involve loss of CO, NCO, or parts of the pyrimidine ring.
Collision Energy To be optimized for each transition
Dwell Time 100 ms

4. Sample Preparation (for Plasma): Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for injection.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed quantitative parameters for the LC-MS/MS method. These values are estimates based on typical performance for similar assays and should be confirmed during method validation.

ParameterProposed Value
Retention Time ~ 2.5 minutes
Linearity Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_LCMS LC-MS/MS System Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation of Supernatant Centrifuge->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Injection Recon->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+) LC->MS Eluent Data Data Acquisition (MRM) MS->Data Quant Quantification Data->Quant

Caption: General workflow for the preparation and analysis of biological samples by LC-MS/MS.

Proposed Fragmentation Pathway of 1,3-Dimethyl-5-hydroxyuracildot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Parent [label="[M+H]+ \n this compound \n m/z 157.1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragment1 [label="Fragment Ion 1 \n (e.g., loss of NCO) \n m/z ~114.1"]; Fragment2 [label="Fragment Ion 2 \n (e.g., loss of CO) \n m/z ~129.1"];

// Edges Parent -> Fragment1 [label="Collision-Induced Dissociation"]; Parent -> Fragment2 [label="Collision-Induced Dissociation"]; }

References

Application Notes and Protocols: Studying the Antioxidant Properties of 1,3-Dimethyl-5-hydroxyuracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are molecules capable of neutralizing these harmful ROS, thereby mitigating cellular damage. Uracil derivatives, a class of compounds with a core pyrimidine structure, have garnered significant interest for their diverse biological activities. Notably, derivatives possessing a proton-donating group, such as a hydroxyl or amino group, at the C-5 position of the uracil ring have demonstrated promising antioxidant potential.[1] This document provides a detailed experimental setup for evaluating the antioxidant properties of 1,3-Dimethyl-5-hydroxyuracil and its derivatives.

The described protocols for 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are standard and widely accepted methods for determining antioxidant capacity.[2][3][4] Furthermore, we will explore the potential modulation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, by these uracil derivatives.[5]

Experimental Workflow

The overall experimental workflow for assessing the antioxidant properties of this compound derivatives is depicted below. This process begins with the preparation of the test compounds and reagents, followed by the execution of various antioxidant capacity assays. The final step involves data analysis and the interpretation of the results.

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivatives and Standards DPPH_Assay DPPH Radical Scavenging Assay Compound_Prep->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Compound_Prep->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power Assay Compound_Prep->FRAP_Assay Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_Prep->DPPH_Assay Reagent_Prep->ABTS_Assay Reagent_Prep->FRAP_Assay Data_Collection Spectrophotometric Data Collection DPPH_Assay->Data_Collection ABTS_Assay->Data_Collection FRAP_Assay->Data_Collection IC50_Calc IC50 Value Calculation (DPPH & ABTS) Data_Collection->IC50_Calc TEAC_FRAP_Calc TEAC & FRAP Value Calculation Data_Collection->TEAC_FRAP_Calc Pathway_Analysis Nrf2 Pathway Activation (Optional Cellular Assay) IC50_Calc->Pathway_Analysis TEAC_FRAP_Calc->Pathway_Analysis

Figure 1: Experimental workflow for antioxidant activity assessment.

Data Presentation

The antioxidant activities of this compound derivatives are summarized in the tables below. These tables provide a clear comparison of the efficacy of the test compounds against standard antioxidants. The data presented for the uracil derivatives are based on published values for structurally similar 5-hydroxyuracil compounds and serve as a representative example.[1]

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compound 15.0 ± 1.2
5-Hydroxy-6-methyluracil[1]15.0
5-Hydroxy-1,3,6-trimethyluracil[1]15.0
Ascorbic Acid (Standard)[1]0.8
Trolox (Standard)4.5

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalents)
This compound 1.8 ± 0.2
Ascorbic Acid (Standard)1.1
Quercetin (Standard)2.5

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/µM)
This compound 2.5 ± 0.3
Ascorbic Acid (Standard)2.0
Trolox (Standard)1.0

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[3]

Principle:

DPPH_Principle DPPH_radical DPPH• (Violet) Antioxidant + Antioxidant-H DPPH_radical->Antioxidant DPPH_H DPPH-H (Yellow) Antioxidant->DPPH_H H• transfer Antioxidant_radical + Antioxidant• DPPH_H->Antioxidant_radical

Figure 2: Principle of the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound derivatives

  • Ascorbic acid or Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Dissolve the this compound derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2]

Principle:

ABTS_Principle ABTS_radical ABTS•+ (Blue-Green) Antioxidant + Antioxidant ABTS_radical->Antioxidant ABTS ABTS (Colorless) Antioxidant->ABTS e- transfer Antioxidant_oxidized + Oxidized Antioxidant ABTS->Antioxidant_oxidized

Figure 3: Principle of the ABTS assay.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound derivatives

  • Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the uracil derivatives and Trolox standard in the same solvent used for the ABTS•+ working solution.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample or standard solutions to the wells.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-TPTZ complex is monitored spectrophotometrically.[6] Uracil derivatives with a proton-donor group at the C-5 position have been shown to exhibit high ferric-reducing activity.[1]

Principle:

FRAP_Principle Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Antioxidant + Antioxidant Fe3_TPTZ->Antioxidant Fe2_TPTZ Fe²⁺-TPTZ (Blue) Antioxidant->Fe2_TPTZ e- transfer Antioxidant_oxidized + Oxidized Antioxidant Fe2_TPTZ->Antioxidant_oxidized

Figure 4: Principle of the FRAP assay.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound derivatives

  • Ferrous sulfate (FeSO₄) or Trolox (as standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare various concentrations of the uracil derivatives and the standard in water or a suitable solvent.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is expressed as µM Fe(II) equivalents.

Potential Signaling Pathway Modulation

Antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[5] Pyrimidine analogues have been shown to activate the Nrf2 signaling pathway.[5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles (including some antioxidant compounds), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination Nrf2_Keap1->Ub Keap1_mod Keap1 (modified) Nrf2_Keap1->Keap1_mod Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant This compound Derivative (Antioxidant) Antioxidant->Nrf2_Keap1 Induces Dissociation ROS ROS ROS->Nrf2_Keap1 Oxidative Stress Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Gene_Expression Gene Expression (HO-1, NQO1, etc.) ARE->Gene_Expression Induces Transcription Cytoprotection Cellular Protection Gene_Expression->Cytoprotection Leads to

Figure 5: The Keap1-Nrf2 signaling pathway.

Conclusion

This application note provides a comprehensive framework for investigating the antioxidant properties of this compound derivatives. The detailed protocols for the DPPH, ABTS, and FRAP assays, along with the illustrative data, offer a practical guide for researchers. Furthermore, the exploration of the Nrf2 signaling pathway provides a deeper context for understanding the potential mechanisms of action of these compounds beyond direct radical scavenging. The presented methodologies can be readily adapted for high-throughput screening and detailed mechanistic studies in the fields of drug discovery and development.

References

Application Notes and Protocols: 1,3-Dimethyl-5-hydroxyuracil as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,3-dimethyl-5-hydroxyuracil as a versatile precursor for the synthesis of novel heterocyclic compounds. This document outlines a proposed synthetic strategy, detailed experimental protocols, and expected outcomes, offering a foundational guide for researchers exploring new avenues in medicinal chemistry and drug discovery. The inherent reactivity of the 5-hydroxy moiety and the adjacent C6-position of the uracil ring makes this compound a promising scaffold for the construction of fused pyrimidine systems, a class of compounds known for their diverse pharmacological activities.

Synthesis of Fused Pyrimidines: A Proposed Application

A key application of this compound is its use in the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their structural analogy to purines and their associated biological activities. The proposed synthesis involves a multi-component reaction, a highly efficient approach in modern organic synthesis that allows for the construction of complex molecules in a single step.[1][2]

The strategy outlined below is a proposed one-pot synthesis of a novel pyrano[2,3-d]pyrimidine derivative starting from this compound, an aromatic aldehyde, and malononitrile. This reaction is anticipated to proceed via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis of a representative pyrano[2,3-d]pyrimidine derivative. Please note that these are projected values based on similar reactions reported in the literature for related uracil derivatives and serve as a benchmark for the experimental outcome.

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrileC₁₇H₁₅ClN₄O₃374.7885-95>300

Experimental Protocols

This section provides a detailed methodology for the proposed synthesis of a novel pyrano[2,3-d]pyrimidine derivative from this compound.

Synthesis of 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • This compound (1.0 mmol, 156.14 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (disappearance of starting materials), allow the reaction mixture to cool to room temperature.

  • A precipitate is expected to form upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Dry the product in a vacuum oven at 60 °C for 4 hours.

  • Recrystallize the crude product from a suitable solvent such as dimethylformamide (DMF)/ethanol to obtain the pure compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Visualizations

Proposed Signaling Pathway for Synthesis

G A This compound D Knoevenagel Adduct A->D Condensation B 4-Chlorobenzaldehyde B->D C Malononitrile C->D E Michael Adduct D->E F Pyrano[2,3-d]pyrimidine Derivative E->F Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of pyrano[2,3-d]pyrimidines.

Experimental Workflow

G start Start reactants Mixing of Reactants This compound 4-Chlorobenzaldehyde Malononitrile Ethanol start->reactants catalyst Addition of Catalyst Piperidine reactants->catalyst reflux Reflux 4-6 hours at 78 °C catalyst->reflux tlc Reaction Monitoring TLC reflux->tlc cooling Cooling To Room Temperature tlc->cooling Reaction Complete filtration Filtration and Washing With Cold Ethanol cooling->filtration drying Drying Vacuum Oven at 60 °C filtration->drying purification Recrystallization DMF/Ethanol drying->purification characterization Characterization NMR IR Mass Spec purification->characterization end End characterization->end

References

Application Notes and Protocols for Testing the Effects of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to investigate the cellular and molecular effects of 1,3-Dimethyl-5-hydroxyuracil, a substituted uracil analog. The following methodologies are designed to serve as a foundational guide for assessing its potential as a therapeutic agent, particularly in an oncology context. The protocols cover essential assays for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Introduction

This compound is a derivative of uracil. Uracil analogs, such as the widely used chemotherapeutic agent 5-fluorouracil (5-FU), are known to exert anticancer effects by interfering with nucleic acid synthesis and function.[1] While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other pyrimidine analogs suggests that it may possess anti-proliferative or cytotoxic properties.

The following protocols are designed to be adaptable to various cancer cell lines and provide a robust framework for the initial characterization of this compound's biological effects.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results.

  • Cell Lines: A panel of human cancer cell lines is recommended for initial screening to assess the compound's spectrum of activity. This could include, but is not limited to, lines from colorectal cancer (e.g., HCT 116), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549).

  • Culture Media: The choice of culture medium will be dependent on the specific cell line. Commonly used media include Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]

  • Passaging: Cells should be passaged upon reaching 70-80% confluency to maintain them in the exponential growth phase.[4] This is typically achieved by washing with Phosphate-Buffered Saline (PBS), detaching with a trypsin-EDTA solution, and reseeding at an appropriate dilution.[4]

  • Cryopreservation: For long-term storage, cells should be suspended in a cryopreservation medium containing FBS and dimethyl sulfoxide (DMSO) and stored in liquid nitrogen.

Preparation of this compound Stock Solution
  • Solvent Selection: The solubility of this compound should be determined empirically. DMSO is a common solvent for dissolving organic compounds for cell culture experiments.[2]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in a certified sterile solvent.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. A vehicle control (medium with the same concentration of DMSO used to dissolve the compound) must be included. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 1 µM, 10 µM, 100 µM) to determine the approximate effective range.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a predetermined time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
HCT 116[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
A549[Insert Value][Insert Value]

Table 2: Apoptosis Induction by this compound (48h Treatment)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control0[Insert Value][Insert Value]
This compound[IC50/2][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value]
This compound[2 x IC50][Insert Value][Insert Value]

Table 3: Cell Cycle Distribution after Treatment with this compound (24h)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0[Insert Value][Insert Value][Insert Value]
This compound[IC50][Insert Value][Insert Value][Insert Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare this compound Stock Solution viability Cell Viability Assay (MTT) prep_compound->viability apoptosis Apoptosis Assay (Annexin V/PI) prep_compound->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) prep_compound->cell_cycle prep_cells Cell Line Culture and Maintenance prep_cells->viability prep_cells->apoptosis prep_cells->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist conclusion Evaluation of Biological Effects ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for evaluating the biological effects of this compound.

Hypothetical Signaling Pathway of a Uracil Analog

Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a uracil analog with anti-proliferative activity. The actual mechanism of action of this compound requires experimental validation. This pathway is proposed as a potential starting point for mechanistic studies.

G cluster_compound Compound Action cluster_cellular Cellular Processes cluster_outcomes Biological Outcomes compound This compound dna_rna DNA/RNA Synthesis (Potential Target) compound->dna_rna dna_damage DNA Damage dna_rna->dna_damage Inhibition p53 p53 Activation dna_damage->p53 cdk_cyclin CDK/Cyclin Dysregulation p53->cdk_cyclin Inhibition bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 Inhibition cell_cycle_arrest Cell Cycle Arrest cdk_cyclin->cell_cycle_arrest caspases Caspase Activation bax->caspases bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway for a uracil analog inducing cell cycle arrest and apoptosis.

References

Application Note & Protocol: Quantification of 1,3-Dimethyl-5-hydroxyuracil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethyl-5-hydroxyuracil is a metabolite of theophylline (1,3-dimethylxanthine), a widely used therapeutic drug for respiratory diseases.[1] The quantification of theophylline and its metabolites in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding its metabolic pathways. One of the key metabolic routes for theophylline is 8-hydroxylation to 1,3-dimethyluric acid, along with N-demethylation to 1-methylxanthine and 3-methylxanthine.[2][3] While 1,3-dimethyluric acid is a major metabolite, the analysis of other hydroxylated derivatives such as this compound can provide a more comprehensive metabolic profile. This document provides detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Theophylline

Theophylline undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2.[2] The main pathways include:

  • 8-Hydroxylation: Formation of 1,3-dimethyluric acid.

  • N-Demethylation: Production of 1-methylxanthine and 3-methylxanthine.

While not as predominantly cited, the formation of hydroxylated metabolites like this compound can occur and its quantification may be relevant in specific metabolic studies.

Theophylline_Metabolism Theophylline Theophylline (1,3-Dimethylxanthine) DMHU This compound Theophylline->DMHU Hydroxylation DMU 1,3-Dimethyluric Acid Theophylline->DMU 8-Hydroxylation (CYP1A2) MX1 1-Methylxanthine Theophylline->MX1 N-Demethylation MX3 3-Methylxanthine Theophylline->MX3 N-Demethylation

Caption: Metabolic Pathways of Theophylline.

Experimental Protocols

This section details the methodologies for sample preparation and analysis of this compound in biological samples such as plasma and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low-concentration metabolites.

a. Sample Preparation: Protein Precipitation

This is a rapid and simple method for removing proteins from plasma or serum samples.

  • Aliquot Sample: Transfer 100 µL of plasma or serum sample to a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with an appropriate internal standard (e.g., an isotope-labeled this compound).

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the sample.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for separating polar compounds.[4][5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (To be determined by direct infusion of a standard).

    • Internal Standard: Precursor ion > Product ion.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more accessible method, suitable for higher concentration samples or when an LC-MS/MS is not available.

a. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which can improve column lifetime and reduce matrix effects.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma or urine sample (e.g., diluted 1:1 with a buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 4.5) and methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of a standard solution of this compound (typically in the range of 260-280 nm for uracil derivatives).

  • Column Temperature: 30°C.

Experimental Workflow Diagram

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Method 1 SPE Solid-Phase Extraction (SPE) AddIS->SPE Method 2 Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS HPLC HPLC-UV Analysis Evaporation->HPLC Quantification Quantification LCMS->Quantification HPLC->Quantification

Caption: Experimental Workflow for Quantification.

Data Presentation

The following tables summarize the typical performance characteristics expected from the described analytical methods, based on similar assays for related compounds.[6][7][8]

Table 1: LC-MS/MS Method Performance
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%
Table 2: HPLC-UV Method Performance
ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound in biological samples. The choice between the LC-MS/MS and HPLC-UV methods will depend on the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method is highly sensitive and specific, making it ideal for studies requiring the detection of low metabolite concentrations. The HPLC-UV method, while less sensitive, offers a cost-effective alternative for routine analysis where higher concentrations are expected. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.

References

Application Notes: 1,3-Dimethyl-5-hydroxyuracil in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a pyrimidine base. While specific biological activity data for this compound is not extensively documented in publicly available literature, its core structure represents a key starting point for medicinal chemistry campaigns. The uracil scaffold is recognized as a "privileged structure" in drug discovery, known for its ability to bind to multiple biological targets and serve as a foundation for developing potent therapeutic agents.[1][2][3] This document outlines the potential applications of this compound as a scaffold and provides generalized protocols for the synthesis and evaluation of its derivatives.

1. Potential Applications and Rationale

The uracil ring system is a cornerstone in the development of various therapeutic agents, particularly in oncology and virology.[1][4] Modifications to the uracil ring at the N1, N3, C5, and C6 positions have historically led to the discovery of highly effective drugs.[1][5]

  • Anticancer Agents: The most notable example is 5-Fluorouracil (5-FU), an antimetabolite used extensively in cancer chemotherapy.[6] The uracil scaffold allows for the design of molecules that can interfere with nucleotide metabolism, thereby inhibiting the proliferation of rapidly dividing cancer cells. Derivatives of this compound could be explored as novel anticancer agents, potentially offering improved selectivity or overcoming resistance mechanisms associated with existing therapies.

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs built upon pyrimidine scaffolds. These compounds act by inhibiting viral polymerases, crucial enzymes for viral replication.[1][7] The uracil core of this compound provides a framework for designing non-nucleoside inhibitors or novel nucleoside analogs targeting viruses like HIV, herpes simplex virus (HSV), and hepatitis viruses.[1][7]

  • Enzyme Inhibition: Uracil derivatives have been shown to inhibit a variety of enzymes beyond those involved in nucleotide synthesis.[5][8] By modifying the substituents on the this compound core, libraries of compounds can be generated and screened against various enzymatic targets relevant to diseases such as inflammation, neurodegenerative disorders, and metabolic conditions.[5][9]

The logical progression from a basic scaffold like this compound to a potential drug candidate is a foundational concept in medicinal chemistry.

cluster_0 Discovery & Design cluster_1 Screening & Optimization cluster_2 Preclinical Development Scaffold Scaffold Identification (e.g., this compound) Lib Library Synthesis Scaffold->Lib Design SAR Structure-Activity Relationship (SAR) Studies SAR->Lib Refine HTS High-Throughput Screening (HTS) Lib->HTS Test Hit Hit Identification HTS->Hit Analyze Hit->SAR Feedback Lead Lead Optimization Hit->Lead Optimize Preclinical Preclinical Studies (In vivo, Toxicology) Lead->Preclinical Evaluate Candidate Drug Candidate Preclinical->Candidate

Fig 1: A generalized workflow for drug discovery starting from a chemical scaffold.

The uracil scaffold's versatility allows it to be adapted to target a wide range of biological systems, making it a true privileged scaffold in medicinal chemistry.

cluster_activities cluster_examples center Uracil Scaffold anticancer Anticancer center->anticancer antiviral Antiviral center->antiviral antibacterial Antibacterial center->antibacterial enzyme_inh Enzyme Inhibition center->enzyme_inh fu 5-Fluorouracil anticancer->fu azt Nucleoside Analogs (e.g., AZT) antiviral->azt myco Mycobacteria Inhibitors antibacterial->myco misc_enz Various Kinase/ Protease Inhibitors enzyme_inh->misc_enz

Fig 2: The Uracil core as a privileged scaffold for diverse biological activities.

2. Data Presentation

No specific quantitative biological activity data for this compound was identified in the reviewed literature. The table below is provided as a template for researchers to systematically record experimental findings for newly synthesized derivatives.

Derivative IDTarget/AssayActivity (IC₅₀/EC₅₀) µMCytotoxicity (CC₅₀) µMSelectivity Index (SI)Notes
Example-01 HeLa Cell Line (MTT)15.2 ± 1.8>100>6.5Moderate anticancer activity.
Example-02 HSV-1 (Plaque Reduction)5.8 ± 0.585.1 ± 7.214.7Potent and selective antiviral.
Your-Cmpd-01
Your-Cmpd-02

3. Experimental Protocols

The following are generalized protocols that serve as a starting point for the synthesis and evaluation of derivatives of this compound. Researchers should optimize these methods based on the specific chemical properties of their compounds and the biological questions being addressed.

Protocol 1: General Synthesis of Substituted Uracil Derivatives

This protocol describes a representative synthesis of a C5-substituted uracil derivative. Modifications at other positions may require different synthetic strategies.[10]

Objective: To introduce a substituent at the C5 position of the uracil ring to generate a library of analogs for biological screening.

Materials:

  • This compound (or other appropriate uracil precursor)

  • Aldehyde or other electrophile

  • Solvent (e.g., Ethanol, DMF)

  • Base catalyst (e.g., Piperidine, Triethylamine)

  • Reaction vessel, magnetic stirrer, condenser

  • Purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the desired aldehyde (1.1 eq) and a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (temperature will depend on the solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions may take from 2 to 24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often a solid that can be collected by filtration and washed with a cold solvent like diethyl ether. If necessary, purify the product further using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a common method for assessing the effect of compounds on cancer cell viability.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a framework for measuring the inhibitory activity of a compound against a specific enzyme.[9][11]

Objective: To determine the IC₅₀ value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme substrate (preferably chromogenic or fluorogenic)

  • Assay buffer specific to the enzyme

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • 96-well plate (UV-transparent or black, depending on the substrate)

  • Plate reader capable of kinetic measurements

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, varying concentrations of the test compound (or positive control/vehicle), and the enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader. The rate of this change (slope) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

The structure-activity relationship (SAR) is critical for optimizing a scaffold. Small changes to the uracil ring can drastically alter biological effects.

cluster_mods cluster_props Uracil Uracil Core N1 N1-Substitution Uracil->N1 Modify N3 N3-Substitution Uracil->N3 Modify C5 C5-Substitution Uracil->C5 Modify C6 C6-Substitution Uracil->C6 Modify Activity Altered Biological Activity (Potency, Selectivity) N1->Activity PK Modified Pharmacokinetics (Solubility, Stability, Absorption) N1->PK N3->Activity N3->PK C5->Activity C5->PK C6->Activity C6->PK

Fig 3: Relationship between uracil ring modifications and resulting properties.

References

Application Notes and Protocols for High-Throughput Screening of 1,3-Dimethyl-5-hydroxyuracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 1,3-Dimethyl-5-hydroxyuracil derivatives. This class of compounds, belonging to the broader family of pyrimidine analogs, holds significant potential in drug discovery due to the diverse biological activities exhibited by related structures, including anticancer, antiviral, and anti-inflammatory properties.

This document outlines detailed protocols for primary and secondary assays relevant to the screening of these derivatives, summarizes representative quantitative data for analogous compounds, and visualizes key signaling pathways that may be modulated by this chemical scaffold.

Data Presentation: Efficacy of Pyrimidine and Uracil Derivatives

The following tables summarize the biological activity of various pyrimidine and uracil derivatives identified through high-throughput screening against different cancer cell lines and protein kinases. This data is presented to serve as a representative example of how to structure and present screening results for this compound derivatives.

Table 1: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629[1]
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841[1]
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02[1][2]
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21[1]
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17[1]
Pyrazolo[3,4-d]pyrimidine 14a-fHEPG-2, MCF-7, HCT-116Cytotoxicity Assay1.45 - 54.19[3]
Uracil-triazole derivative 13jA549 (Lung Cancer)MTT Assay1.18[4]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound SeriesTarget KinaseAssay TypeIC50 (nM)
Pyrido[2,3-d]pyrimidinesEGFRKinase Inhibition Assay91 - 93
Pyrazolo[3,4-d]pyrimidinesEGFR-TKKinase Inhibition Assay8,270 - 19,030[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format to facilitate the screening of large compound libraries.

Protocol 1: High-Throughput Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Dispense 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate using an automated dispenser.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the stock library to the desired concentrations in culture medium.

    • Using an acoustic liquid handler or pin tool, transfer 40 nL of the compound solutions to the cell plates. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]

  • Formazan Solubilization and Absorbance Reading:

    • Add 50 µL of solubilization solution to each well.[5]

    • Incubate the plate overnight in a humidified chamber at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

Protocol 2: High-Throughput Kinase Inhibition Assay (HTRF®)

Principle: This homogeneous time-resolved fluorescence (HTRF®) assay measures the phosphorylation of a substrate by a kinase. The assay uses a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.

Materials:

  • Target kinase (e.g., EGFR, mTOR)

  • Kinase substrate

  • ATP

  • This compound derivative library

  • HTRF® detection reagents

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare 4X solutions of the test compounds.

    • Prepare a 2X solution of the kinase.

    • Prepare a 2X solution of the substrate and ATP.

  • Assay Procedure (384-well format):

    • Add 5 µL of the 4X test compound solution to the wells.[5]

    • Add 10 µL of the 2X kinase solution to each well.[5]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.[5]

    • Incubate at room temperature for 60 minutes.[5]

    • Stop the reaction and initiate detection by adding 10 µL of the HTRF® detection reagent mixture.[5]

    • Incubate at room temperature for 60 minutes, protected from light.[5]

  • Signal Reading:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF® ratio and percentage of inhibition for each compound concentration.

  • Determine the IC50 values for active compounds.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical high-throughput screening workflow and key signaling pathways that are often targeted in cancer drug discovery and may be relevant for this compound derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization Compound_Library This compound Derivative Library Primary_Assay High-Throughput Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Identify Primary Hits (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Target_Based_Assay Target-Based Assays (e.g., Kinase Inhibition) IC50_Determination->Target_Based_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Target_Based_Assay->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Caption: High-Throughput Screening Workflow for Novel Compounds.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR Signaling Pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF CH2THF 5,10-CH2-THF CH2THF->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis

Caption: Thymidylate Synthase Pathway in dTMP Synthesis.

References

Application Note: Methodologies for Monitoring the Stability of 1,3-Dimethyl-5-hydroxyuracil in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine derivative.[1] The stability of such compounds in solution is a critical parameter in pharmaceutical development, influencing shelf-life, formulation, and ultimately, therapeutic efficacy and safety. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, robust analytical methods are required to monitor the stability of this compound and characterize its degradation products.

This application note provides detailed protocols for three common and powerful analytical techniques used for stability monitoring: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Potential Degradation Pathways

Based on the known chemistry of 5-hydroxyuracil and related compounds, this compound is susceptible to degradation primarily through oxidation and hydrolysis.[3][4] Oxidative stress can lead to the formation of various oxidized species, while hydrolysis, particularly under acidic or basic conditions, can result in ring-opening or other structural modifications.[5][6]

G Potential Degradation Pathways Parent This compound Oxidized Oxidized Intermediates (e.g., Isodialuric Acid Analog) Parent->Oxidized Oxidation (e.g., ROS, Light) Hydrolyzed Ring-Opened Products (e.g., Urea Derivatives) Parent->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Potential degradation routes for this compound.

General Experimental Workflow for Stability Studies

A typical forced degradation study involves subjecting the compound to various stress conditions over time and analyzing samples at specific intervals. This workflow ensures a comprehensive assessment of the compound's stability profile.

G General Stability Testing Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting A Prepare Stock Solution in desired solvent B Aliquot into vials for each stress condition and time point A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (e.g., H2O2) B->D E Photolytic (UV/Vis Light) B->E F Thermal (Elevated Temperature) B->F G Sample at specific time intervals C->G D->G E->G F->G H Quench reaction (if necessary) G->H I Analyze via HPLC-UV, UPLC-MS/MS, NMR H->I J Quantify Parent Drug & Degradants I->J K Identify Degradant Structures I->K L Generate Stability Report J->L K->L

Caption: Workflow for conducting a forced degradation stability study.

Protocol 1: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for separating and quantifying a parent compound from its degradation products.[7][8] Uracil and its derivatives typically show strong UV absorbance, making this a suitable method.[9]

Principle The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The concentration of the eluting compound is measured by its absorbance of UV light at a specific wavelength. For uracil derivatives, a detection wavelength around 260 nm is common.[9]

Experimental Protocol

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol:Water 50:50 v/v) to a final concentration of 1 mg/mL.

    • Working Solution: Dilute the stock solution with the mobile phase to a concentration of 10 µg/mL for analysis.

    • Forced Degradation Samples: Dilute samples from the stress study to fall within the linear range of the calibration curve (e.g., 1-20 µg/mL).

  • HPLC-UV Instrumentation and Conditions:

    • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 90% Acetonitrile / 10% Water.[10] Alternative gradients may be required to resolve degradation products.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.[9]

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Integrate the peak area of this compound in each sample.

    • Calculate the percentage of the parent compound remaining at each time point relative to the time-zero (T0) sample.

    • Monitor for the appearance and growth of new peaks, which indicate degradation products.

Data Presentation

Time Point (hours)Stress ConditionPeak Area (Parent)% Parent RemainingNew Peak Area (Degradant 1)
00.1 M HCl, 60°C1,250,000100.00
20.1 M HCl, 60°C1,187,50095.045,000
60.1 M HCl, 60°C1,050,00084.0152,000
120.1 M HCl, 60°C875,00070.0289,000
240.1 M HCl, 60°C625,00050.0498,000

Protocol 2: UPLC-MS/MS for Identification and Sensitive Quantification

UPLC-MS/MS provides higher resolution and sensitivity compared to HPLC-UV and adds the capability of mass identification, which is crucial for characterizing unknown degradation products.[2][11][12]

Principle UPLC provides a rapid and highly efficient separation of the analyte and its degradants. The eluent is then introduced into a mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are measured, allowing for highly selective quantification and structural elucidation.

Experimental Protocol

  • Preparation of Solutions:

    • Prepare stock and working solutions as described in the HPLC-UV protocol, using high-purity solvents (LC-MS grade).

    • The final concentration of samples may need to be lower due to the higher sensitivity of the instrument.

  • UPLC-MS/MS Instrumentation and Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

    • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Source: ESI (Positive or Negative mode, to be optimized).

    • MS Parameters:

      • Scan Mode: Full scan to find m/z of degradants; Multiple Reaction Monitoring (MRM) for quantification.

      • MRM Transition (Example): For this compound (MW: 156.14 g/mol [1]), a potential transition could be m/z 157.1 -> [fragment ion]. This must be determined experimentally via infusion and fragmentation analysis.

  • Data Analysis:

    • Analyze full scan data to find the m/z values of potential degradation products.

    • Use the MRM data for accurate quantification of the parent compound and any identified degradants (if standards are available).

    • The accurate mass data from a Q-TOF instrument can be used to predict the elemental composition of degradants.

Data Presentation

Time Point (hours)Parent Conc. (ng/mL)Degradant 1 (m/z)Degradant 1 Peak AreaDegradant 2 (m/z)Degradant 2 Peak Area
0100.5-0-0
1275.2173.125,400129.112,800
2448.9173.151,600129.126,100

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of degradation products.[13] It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) within a molecule.

Principle NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides information on the structure and connectivity of atoms. By comparing the spectrum of a degraded sample to that of a pure standard, one can observe the disappearance of signals from the parent compound and the appearance of new signals corresponding to the degradation products. Two-dimensional (2D) NMR experiments can further elucidate the complete structure of these new compounds.[14]

Experimental Protocol

  • Sample Preparation:

    • For significant degradation products, it may be necessary to isolate them using preparative HPLC.

    • Alternatively, if degradation is substantial (>10-20%), direct analysis of the stressed sample is possible.

    • Dissolve a sufficient amount of the sample (typically 0.5-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). Add an internal standard (e.g., TSP) for quantification (qNMR).

  • NMR Instrumentation and Conditions:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: A standard experiment to observe proton signals. Key for initial assessment.

      • ¹³C NMR: To observe the carbon backbone.

      • 2D NMR (if needed): COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to piece together the full structure of unknown degradants.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra for the pure this compound.

    • In the spectra of degraded samples, identify new sets of signals.

    • Use the chemical shifts, coupling constants, and 2D correlation data to determine the structure of the degradation products.

    • Use qNMR to determine the concentration of the parent and degradants by comparing the integral of their unique signals to that of the internal standard.[13]

Data Presentation

Compound¹H Chemical Shift (δ, ppm)Key ¹³C Shifts (δ, ppm)Structural Assignment
Parent Compound7.5 (s, 1H, C6-H), 3.4 (s, 3H, N-CH₃), 3.2 (s, 3H, N-CH₃)163 (C4=O), 151 (C2=O), 140 (C5-OH), 125 (C6)Confirmed this compound
Degradant 1Disappearance of C6-H signal; appearance of new aliphatic signalsShift in C5 and C6 signalsSuggests saturation of C5-C6 double bond

Interrelation of Analytical Techniques

The described techniques are complementary. HPLC-UV is ideal for routine quantification, UPLC-MS/MS provides sensitive quantification and mass identification, and NMR offers definitive structural elucidation. Using them in combination provides a comprehensive understanding of the stability profile.

G Synergy of Analytical Methods A Stability Study Sample B HPLC-UV A->B C UPLC-MS/MS A->C D NMR Spectroscopy A->D R1 Quantification of Parent Compound B->R1 R2 Detection of Degradation Products B->R2 C->R1 R3 Identification of Degradant Mass (m/z) C->R3 D->R1 (qNMR) R4 Definitive Structural Elucidation D->R4

Caption: Logical relationship between key analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Dimethyl-5-hydroxyuracil. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: Direct hydroxylation of 1,3-dimethyluracil at the C5 position is challenging and often leads to low yields and over-oxidation byproducts, such as cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil.[1] A more dependable and higher-yielding approach is a two-step synthesis involving the bromination of 1,3-dimethyluracil to form 5-bromo-1,3-dimethyluracil, followed by hydrolysis of the bromo- anologue to the desired 5-hydroxy product.

Q2: I am experiencing a low yield in my synthesis. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the reaction step. For the initial bromination step, incomplete reaction due to insufficient brominating agent or suboptimal reaction time can be a cause. In the subsequent hydrolysis step, incomplete conversion of the bromo-intermediate or degradation of the 5-hydroxyuracil product are common issues. 5-hydroxyuracil is known to be susceptible to further oxidation.

Q3: What are the typical side products I should be aware of?

A3: In the bromination step, over-bromination leading to di-brominated species can occur if the reaction is not carefully controlled. During the hydrolysis of 5-bromo-1,3-dimethyluracil, incomplete reaction will leave unreacted starting material. Furthermore, the desired 5-hydroxy product can degrade. Degradation of 5-hydroxyuracil can lead to ring-opened products.

Q4: How can I best purify the final this compound product?

A4: Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for uracil derivatives include water, ethanol, or mixtures of polar aprotic solvents like DMF with a less polar co-solvent. Column chromatography can also be employed if recrystallization does not provide sufficient purity.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination of 1,3-Dimethyluracil
Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the molar ratio of the brominating agent (e.g., N-bromosuccinimide) to 1,3-dimethyluracil is appropriate.
Suboptimal Reaction Conditions The choice of solvent can significantly impact the reaction. Acetonitrile is often effective for this type of bromination. Ensure the reaction is protected from light, as photochemical side reactions can occur.
Loss during Workup Ensure complete extraction of the product from the reaction mixture. Washing steps should be performed with appropriate solvents to minimize product loss.
Issue 2: Low Yield in the Hydrolysis of 5-Bromo-1,3-dimethyluracil
Potential Cause Troubleshooting Action
Incomplete Hydrolysis Monitor the reaction progress by TLC to ensure the disappearance of the 5-bromo-1,3-dimethyluracil starting material. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. The concentration of the base (e.g., sodium hydroxide) is also a critical parameter to optimize.
Product Degradation 5-Hydroxyuracil can be sensitive to harsh basic conditions and high temperatures. It is advisable to use the minimum effective concentration of base and to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Difficulties in Isolation The product may be partially soluble in the aqueous reaction mixture. Ensure the pH is adjusted appropriately during workup to minimize solubility and maximize precipitation. Multiple extractions with an organic solvent may be necessary to recover the product fully.

Experimental Protocols

Synthesis of 1,3-Dimethylbarbituric Acid (Precursor to 1,3-Dimethyluracil)

This protocol describes the synthesis of 1,3-dimethylbarbituric acid, which can be used as a starting material for the synthesis of 1,3-dimethyluracil.

Materials:

  • 1,3-Dimethylurea

  • Malonic acid

  • Glacial acetic acid

  • Acetic anhydride

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 276 g (3.14 mol) of 1,3-dimethylurea and 376 g (3.62 mol) of malonic acid in 600 ml of glacial acetic acid at 60-70 °C.[2]

  • To this solution, add 1250 ml of acetic anhydride and gradually increase the temperature to 90 °C.[2]

  • Stir the reaction mixture for 6 hours and then allow it to stand at room temperature overnight.[2]

  • Distill off the glacial acetic acid and acetic anhydride under reduced pressure.[2]

  • Pour the hot residue into 500 ml of ethanol. Collect the resulting crystals by filtration.[2]

  • Reflux the collected crystals in a mixture of 380 ml of concentrated hydrochloric acid and 400 ml of water for 2 hours.[2]

  • Allow the mixture to cool on ice for 6 hours.[2]

  • Collect the crystals by filtration and wash with a small amount of ethanol to yield 360 g of 1,3-dimethylbarbituric acid.[2]

Proposed Two-Step Synthesis of this compound

This proposed synthesis is based on established methods for the bromination and subsequent hydrolysis of uracil derivatives. Optimization of specific conditions may be required.

Step 1: Synthesis of 5-Bromo-1,3-dimethyluracil

Materials:

  • 1,3-Dimethyluracil

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 1,3-dimethyluracil in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (approximately 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 5-bromo-1,3-dimethyluracil.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis of 5-Bromo-1,3-dimethyluracil to this compound

Materials:

  • 5-Bromo-1,3-dimethyluracil

  • Aqueous sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Suspend 5-bromo-1,3-dimethyluracil in an aqueous solution of sodium hydroxide.

  • Gently heat the mixture with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

  • Further purification can be achieved by recrystallization.

Data Summary

The following tables provide a general overview of reaction parameters that can be optimized for each step of the proposed synthesis. Specific values should be determined empirically for the best results.

Table 1: Reaction Condition Optimization for Bromination

ParameterRangeRecommended Starting Point
Temperature Room Temperature - 50°CRoom Temperature
Reaction Time 2 - 24 hours4 hours (monitor by TLC)
NBS (equivalents) 1.0 - 1.51.1
Solvent Acetonitrile, DichloromethaneAcetonitrile

Table 2: Reaction Condition Optimization for Hydrolysis

ParameterRangeRecommended Starting Point
Temperature 50°C - 100°C60°C
Reaction Time 1 - 12 hours2 hours (monitor by TLC)
Base Concentration 0.5 M - 2 M NaOH1 M NaOH

Logical Troubleshooting Workflow

References

Technical Support Center: Overcoming Solubility Challenges of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,3-Dimethyl-5-hydroxyuracil in aqueous solutions.

Troubleshooting Guide

Problem: My this compound is not dissolving in water or aqueous buffer.

This is a common challenge with uracil derivatives. The following steps provide a systematic approach to improving solubility.

1. Initial Assessment and Basic Techniques

  • Question: Have you tried gentle heating and agitation?

    • Answer: For many organic compounds, solubility increases with temperature.[1][2][3] Try heating the solution to 37-40°C while stirring. Be cautious, as excessive heat can degrade the compound. The relationship between temperature and solubility is often exponential, meaning a small increase in temperature can lead to a significant increase in solubility.[1][3]

  • Question: What is the pH of your aqueous solution?

    • Answer: The solubility of ionizable compounds is highly dependent on pH.[4][5][6] this compound has a hydroxyl group that can be deprotonated at higher pH, increasing its solubility. Systematically adjust the pH of your solution upwards (e.g., from 7.0 to 9.0) and observe any changes in solubility. For weakly acidic drugs, a higher pH leads to the formation of the more soluble ionized form.[7]

2. Employing Solubilizing Excipients

If basic techniques are insufficient, the use of co-solvents or complexing agents may be necessary.

  • Question: Have you considered using a co-solvent?

    • Answer: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[8][] Common, low-toxicity co-solvents for parenteral use include ethanol, propylene glycol, and polyethylene glycol (PEG).[8] Start with a small percentage of a co-solvent (e.g., 5-10% v/v) and incrementally increase the concentration.

  • Question: Is your compound compatible with cyclodextrins?

    • Answer: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, thereby increasing their solubility in aqueous solutions.[10][11][12] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have low toxicity.[10] The formation of these inclusion complexes can significantly enhance bioavailability.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How do I choose the right solubilization technique?

The choice of technique depends on the downstream application. For in vitro assays, a wider range of solvents and excipients may be acceptable. For in vivo studies, toxicity and biocompatibility are critical considerations. The decision-making workflow below can guide your selection.

Q3: Can I use DMSO to dissolve this compound?

Yes, Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, including uracil derivatives.[14][15][16] It is suitable for preparing high-concentration stock solutions. However, for many biological experiments, the final concentration of DMSO should be kept low (typically <0.5%) as it can have physiological effects.[16]

Q4: Will changing the pH affect the stability or activity of my compound?

It is possible. After adjusting the pH to improve solubility, it is crucial to assess the stability of this compound under these conditions over the time course of your experiment. You should also verify that the altered pH does not interfere with your experimental assay or the biological activity of the compound.

Q5: Are there any other advanced techniques for improving solubility?

Yes, other methods include the use of surfactants to form micelles that can solubilize hydrophobic drugs, and solid dispersion techniques where the drug is dispersed in a hydrophilic carrier.[17][18][19] Nanonization, which reduces particle size to the nanometer range, can also increase dissolution rate and solubility.[7][8]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential impact of various solubilization methods on the aqueous solubility of a hypothetical uracil derivative. This data is illustrative and should be confirmed experimentally for this compound.

MethodVehicleConcentration of AgentExpected Fold Increase in Solubility (Approx.)
pH Adjustment Phosphate BufferpH 7.41x (Baseline)
Carbonate BufferpH 9.05x - 10x
Co-solvency Water10% Ethanol2x - 5x
Water20% Propylene Glycol5x - 15x
Water20% PEG 40010x - 25x
Complexation Water5% HP-β-Cyclodextrin20x - 50x

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., phosphate buffers for pH 6-8, carbonate-bicarbonate buffers for pH 9-10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare a series of co-solvent mixtures with varying concentrations (e.g., 5%, 10%, 20%, 40% v/v) of a selected co-solvent (e.g., ethanol, propylene glycol) in water or a suitable buffer.

  • Follow steps 2-6 from Protocol 1 for each co-solvent mixture.

  • Plot the measured solubility against the percentage of the co-solvent.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of a cyclodextrin derivative (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Follow steps 2-6 from Protocol 1 for each cyclodextrin solution.

  • Plot the measured solubility of this compound against the concentration of the cyclodextrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Start with solid This compound prep_solution Prepare aqueous solution (e.g., water, buffer) start->prep_solution dissolve Attempt to dissolve with agitation prep_solution->dissolve is_dissolved Completely dissolved? dissolve->is_dissolved heat Gentle heating (37-40°C) is_dissolved->heat No ph_adjust Adjust pH (e.g., 7.5-9.0) is_dissolved->ph_adjust No cosolvent Add Co-solvent (e.g., Ethanol, PEG) is_dissolved->cosolvent No cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) is_dissolved->cyclodextrin No success Solution Prepared is_dissolved->success Yes heat->is_dissolved ph_adjust->is_dissolved cosolvent->is_dissolved cyclodextrin->is_dissolved fail Consult further/ Consider alternative formulation cyclodextrin->fail

Caption: A step-by-step workflow for solubilizing this compound.

signaling_pathway cluster_methods Solubilization Methods cluster_mechanisms Mechanisms of Action compound Poorly Soluble Compound (this compound) ph pH Adjustment (Ionization) compound->ph cosolvent Co-solvency (Polarity Reduction) compound->cosolvent complexation Complexation (Encapsulation) compound->complexation ionized Increased polarity of solute ph->ionized leads to polarity Decreased polarity of solvent cosolvent->polarity leads to inclusion Hydrophobic drug in hydrophilic shell complexation->inclusion leads to result Enhanced Aqueous Solubility ionized->result polarity->result inclusion->result

Caption: Relationship between solubilization methods and their mechanisms.

References

Technical Support Center: Troubleshooting 1,3-Dimethyl-5-hydroxyuracil Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 1,3-Dimethyl-5-hydroxyuracil degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation in the cell culture media be a factor?

A1: Yes, inconsistent or weaker-than-expected biological effects can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation in the aqueous and biologically active environment of cell culture media. Factors such as pH, temperature, light exposure, and enzymatic activity can contribute to its breakdown over time, leading to a lower effective concentration and variable experimental outcomes.

Q2: What are the primary factors that can cause the degradation of this compound in cell culture?

A2: Several factors can influence the stability of this compound in cell culture media:

  • pH: Uracil and its derivatives can be susceptible to pH-dependent hydrolysis. Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, but metabolic activity of cells can cause local pH shifts.[1]

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation.[1][2]

  • Light Exposure: Many chemical compounds are sensitive to light. Exposure of media containing this compound to ambient light can potentially lead to photodegradation.[1][2]

  • Media Components: Components within the cell culture media, such as certain amino acids or vitamins, could potentially react with and degrade the compound.[2][3]

  • Enzymatic Degradation: Cells can release enzymes into the media that may metabolize this compound. Additionally, if serum is used, it contains various enzymes that could contribute to degradation.[4]

  • Adsorption to Plasticware: While not a degradation process, the compound may adsorb to the surface of plastic flasks, plates, and tubes, reducing its bioavailable concentration.[4][5]

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

A3: A stability study is the most direct way to assess the degradation of this compound in your experimental conditions.[5] This involves incubating the compound in your complete cell culture medium (with and without cells) and quantifying its concentration at different time points. A decrease in the concentration of the parent compound over time is indicative of degradation.[5] Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used for quantification.[5][6]

Q4: What are the best practices for preparing and storing this compound stock solutions to minimize degradation?

A4: Proper preparation and storage of stock solutions are critical to ensure consistent experimental results.

  • Solvent Selection: Dissolve this compound in a suitable, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[2][7]

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C and protect them from light.[1][2]

  • Working Solutions: It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue 1: Diminished or Loss of Biological Effect Over Time

  • Potential Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Stability Study: Follow the detailed protocol in the "Experimental Protocols" section to quantify the stability of the compound under your experimental conditions.

    • More Frequent Media Changes: If degradation is confirmed, replenish the media with freshly prepared this compound more frequently. The frequency will depend on the degradation rate determined from your stability study.[5]

    • Optimize Initial Concentration: If the compound degrades rapidly, you may need to use a higher initial concentration to maintain an effective concentration over the desired time course. However, be mindful of potential cytotoxicity.

Issue 2: High Variability Between Experimental Replicates

  • Potential Cause: Inconsistent compound concentration due to degradation or handling.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure consistent preparation of working solutions. Add the stock solution to pre-warmed media immediately before adding it to the cells.[2]

    • Use Low-Binding Plasticware: To minimize loss due to adsorption, consider using low-protein-binding plates and tubes.[5]

    • Include Proper Controls: Run a cell-free control with the compound in the medium to differentiate between chemical degradation and cellular metabolism or adsorption.[5]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis

Methodology:

  • Preparation of Working Solution: Prepare a stock solution of this compound in DMSO. Spike pre-warmed complete cell culture medium with the stock solution to achieve the final desired concentration.

  • Sample Aliquoting: Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.[2]

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation until analysis.[2] The T=0 sample should be frozen immediately after preparation.

  • Sample Processing (for analysis):

    • Thaw the samples.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile.[5]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[5]

    • Transfer the supernatant to a new tube for HPLC or LC-MS analysis.[5]

  • Analysis:

    • Analyze the concentration of intact this compound in the supernatant using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound versus time to determine its degradation kinetics.[2]

Data Presentation

Table 1: Illustrative Stability of this compound in Cell Culture Media at 37°C

Time (hours)Concentration (µM)Percent Remaining (%)
010.0100
49.191
88.282
245.555
482.828
721.111

Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solution (in Cell Culture Media) prep_stock->prep_working aliquot Aliquot for Time Points (0, 4, 8, 24, 48, 72h) prep_working->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect & Freeze Samples at Each Time Point incubate->collect process Process Samples (Protein Precipitation) collect->process analyze Analyze by HPLC/LC-MS process->analyze

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results? perform_stability_study Action: Perform Stability Study start->perform_stability_study check_stability Is the compound degrading? degradation_confirmed Degradation Confirmed check_stability->degradation_confirmed Yes no_degradation No Significant Degradation check_stability->no_degradation No perform_stability_study->check_stability solution1 Solution: Increase Media Changes degradation_confirmed->solution1 solution2 Solution: Check for Adsorption (Use Low-Binding Plates) no_degradation->solution2 investigate_other Investigate Other Factors (e.g., Cellular Metabolism) solution2->investigate_other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimization of reaction conditions for 1,3-Dimethyl-5-hydroxyuracil derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 1,3-Dimethyl-5-hydroxyuracil.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound, providing potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time, temperature, or reagent concentration may be insufficient.[1][2]- Increase reaction time and/or temperature according to the protocol's limits.- Use a molar excess of the derivatizing reagent.[2]- Ensure proper mixing throughout the reaction.
Presence of Moisture: Derivatization reagents, especially silylating agents, are sensitive to water.[1][3]- Dry the sample thoroughly before adding reagents. Lyophilization is effective.[3]- Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon).- Handle reagents in a dry environment (e.g., glove box).
Reagent Degradation: The derivatizing agent may have degraded due to improper storage.- Use fresh or newly opened reagents.- Store reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.
Suboptimal pH: The reaction may be sensitive to the pH of the reaction mixture.- Adjust the pH with a suitable acid or base, depending on the reaction mechanism. For silylation, pyridine is often used as a solvent and a mild base to neutralize released acids.[4]
Multiple Unexpected Peaks in Chromatogram Side Reactions: The derivatizing reagent may react with other functional groups or impurities in the sample.- Purify the starting material (this compound) before derivatization.- Optimize reaction conditions (e.g., lower temperature) to improve selectivity.
Degradation of Product: The derivatized product may be unstable under the reaction or analysis conditions.- Analyze the sample immediately after derivatization.- If using GC-MS, ensure the injection port temperature is not excessively high.
Incomplete Derivatization: Both the derivatized and underivatized compound are present.[1]- Refer to the "Low or No Product Yield" section to optimize the reaction for completion.
Peak Tailing in Chromatogram Interaction with Active Sites: The derivatized analyte may still have polar groups that interact with active sites in the GC column.[1][2]- Ensure complete derivatization of all active hydrogens.- Use a higher-quality, deactivated GC column.- Condition the column before use.[1]
Column Overload: Injecting too much sample can lead to poor peak shape.- Dilute the sample before injection.
Poor Reproducibility Inconsistent Sample Preparation: Variations in sample drying, reagent addition, or reaction time can lead to variable results.[2]- Use a standardized and well-documented protocol.- Employ an internal standard to account for variations in sample preparation and injection volume.
Systematic Errors: Issues with instrumentation, such as leaks in the GC inlet or inconsistent autosampler injections.[2]- Perform regular maintenance on the analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound has a polar hydroxyl group, which makes it non-volatile. Derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[1][4] This process reduces polarity, increases thermal stability, and improves chromatographic peak shape and resolution.[4]

Q2: What are the most common derivatization methods for compounds with hydroxyl groups like this compound?

A2: The most common methods are silylation and acylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is widely used to convert hydroxyl groups into trimethylsilyl ethers.[2][5] Acylation involves the introduction of an acyl group.

Q3: My silylation reaction for this compound is not working. What are the most critical factors to check?

A3: The most critical factor is the complete exclusion of moisture.[1][3] Silylating reagents react readily with water, which will consume the reagent and inhibit the derivatization of your target molecule. Ensure your sample, solvents, and glassware are scrupulously dry. Using a catalyst like trimethylchlorosilane (TMCS) can also enhance the reactivity of the silylating agent.[2]

Q4: Can I use methoximation in addition to silylation for this compound?

A4: Methoximation is primarily used to derivatize carbonyl (keto and aldehyde) groups.[3][4] this compound has ketone groups as part of its uracil ring structure. While these are generally less reactive than open-chain ketones, methoximation followed by silylation could potentially be used, especially if you are analyzing a mixture of metabolites.[3] However, for derivatizing just the hydroxyl group, silylation alone is typically sufficient.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the trimethylsilylation of the hydroxyl group of this compound.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reaction vials with screw caps and PTFE septa

  • Heating block or oven

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Place 1-5 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of inert gas.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Optimization of Silylation Reaction Conditions

The following table provides an example of how reaction conditions can be optimized for the silylation of this compound.

EntrySolventTemperature (°C)Time (min)ReagentYield (%)
1Acetonitrile6030BSTFA75
2Pyridine6030BSTFA85
3Pyridine7030BSTFA + 1% TMCS95
4Pyridine7060BSTFA + 1% TMCS>99
5DMF7030BSTFA + 1% TMCS90

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound Sample dry Dry Sample (Lyophilization/Inert Gas) start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) add_solvent->add_reagent react Heat Reaction Vial (e.g., 70°C for 60 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_logic start Problem Encountered low_yield Low/No Yield? start->low_yield check_moisture Check for Moisture (Dry Sample/Solvents) low_yield->check_moisture Yes bad_peaks Poor Peak Shape? low_yield->bad_peaks No optimize_cond Optimize Conditions (Temp, Time, Reagent Ratio) check_moisture->optimize_cond check_reagent Check Reagent Quality optimize_cond->check_reagent check_derivatization Ensure Complete Derivatization bad_peaks->check_derivatization Yes check_column Check GC Column Condition check_derivatization->check_column

Caption: Troubleshooting logic for common derivatization issues.

References

Avoiding common pitfalls in the analysis of 1,3-Dimethyl-5-hydroxyuracil by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the mass spectrometry analysis of 1,3-Dimethyl-5-hydroxyuracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for this compound analysis?

A1: Electrospray ionization (ESI) is the most common and effective technique for the analysis of polar molecules like this compound, typically in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be used, particularly if the mobile phase is less polar.

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: In positive mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system and instrument conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.

Q3: How can I improve the sensitivity of my assay?

A3: To enhance sensitivity, consider optimizing several parameters:

  • Sample Preparation: Ensure efficient extraction and concentration of the analyte. Solid-phase extraction (SPE) can be effective for cleaning up complex samples.

  • Chromatography: Use a column that provides good retention and peak shape. A C18 column is a common choice. Optimize the mobile phase composition and gradient to ensure sharp peaks.

  • Mass Spectrometer Settings: Fine-tune ion source parameters such as spray voltage, gas flows, and temperatures. Optimize collision energy in MS/MS methods to maximize the signal of specific fragment ions.

Q4: I am observing significant in-source fragmentation. What could be the cause and how can I minimize it?

A4: In-source decay or fragmentation can occur for nucleobase analogs and other sensitive molecules.[1] This can be caused by harsh ion source conditions. To minimize this, try the following:

  • Reduce the ion source temperature.

  • Optimize the capillary or spray voltage; sometimes a lower voltage can reduce fragmentation.[2]

  • Adjust the cone or fragmentor voltage to a lower setting.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For uracil derivatives, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. Ensure the sample solvent is compatible with the mobile phase.
Column Contamination Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Problem 2: Low or No Signal
Potential Cause Recommended Solution
Analyte Degradation Prepare fresh samples and standards. Investigate the stability of this compound under your storage and experimental conditions. Similar compounds like 5-fluorouracil can be unstable depending on pH, temperature, and light exposure.[3][4][5]
Ion Suppression Improve sample cleanup to remove matrix components. Modify the chromatographic method to separate the analyte from interfering compounds.
Incorrect MS Settings Verify the mass spectrometer is tuned and calibrated. Confirm that the correct polarity and acquisition mode (e.g., SIM or MRM) are being used. Optimize ion source parameters.
Sample Preparation Issues Ensure complete dissolution of the sample. Verify the accuracy of dilutions and standard concentrations.
Problem 3: Inconsistent Retention Times
Potential Cause Recommended Solution
Pump or LC System Issues Check for leaks in the LC system. Purge the pumps to remove air bubbles. Ensure consistent mobile phase composition.
Column Equilibration Allow sufficient time for the column to equilibrate between injections, especially when using gradients.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Problem 4: Ambiguous Fragmentation Pattern in MS/MS

Predicted Fragmentation Pathway of this compound:

Based on the fragmentation of similar structures, a plausible fragmentation pathway for this compound ([M+H]⁺) is proposed below. The hydroxyl group and the pyrimidine ring are likely sites of initial fragmentation. Common losses include water (H₂O), carbon monoxide (CO), and cleavage of the ring structure.

G cluster_0 Fragmentation Pathways parent [M+H]⁺ This compound frag1 Fragment 1 Loss of Water parent->frag1 -H₂O frag2 Fragment 2 Loss of Carbon Monoxide parent->frag2 -CO frag3 Fragment 3 Ring Cleavage frag2->frag3 -CH₃NCO

Caption: Predicted MS/MS fragmentation of this compound.

If your observed fragmentation does not align with predictions, consider the following:

Potential Cause Recommended Solution
In-source Fragmentation As mentioned in the FAQs, reduce the harshness of the ion source conditions. Analyze a standard at different cone/fragmentor voltages to distinguish in-source fragments from true MS/MS fragments.
Presence of Isomers or Impurities Ensure the purity of your standard. Isomers may co-elute and produce confounding fragments. Improve chromatographic separation to resolve potential isomers.
Unexpected Rearrangements Fragmentation pathways can sometimes involve complex rearrangements. High-resolution mass spectrometry (HRMS) can help in assigning elemental compositions to fragments, aiding in their identification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for removing proteins from biological matrices like plasma or serum.

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Method Parameters

Below are typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.

Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by infusion of a standard. A hypothetical example could be: Precursor Ion > Product Ion 1 (for quantification) and Precursor Ion > Product Ion 2 (for confirmation).

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues in the LC-MS analysis of this compound.

G cluster_lc LC Troubleshooting cluster_sample Sample Troubleshooting cluster_ms MS Troubleshooting start Start: Problem Observed (e.g., No Peak, Poor Shape) check_lc Check LC System (Pressure, Leaks, Mobile Phase) start->check_lc lc_ok LC System OK? check_lc->lc_ok check_sample Review Sample Prep (Degradation, Concentration) sample_ok Sample Prep OK? check_sample->sample_ok check_ms Evaluate MS Performance (Tune, Calibration, Source) ms_ok MS Performance OK? check_ms->ms_ok lc_ok->check_sample Yes fix_lc Fix Leak / Purge Pump / Remake Mobile Phase lc_ok->fix_lc No fix_lc->check_lc sample_ok->check_ms Yes fix_sample Prepare Fresh Sample / Optimize Extraction sample_ok->fix_sample No fix_sample->check_sample fix_ms Tune & Calibrate / Clean Source / Optimize Parameters ms_ok->fix_ms No end_node Problem Resolved ms_ok->end_node Yes fix_ms->check_ms

References

Strategies to enhance the stability of 1,3-Dimethyl-5-hydroxyuracil for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 1,3-Dimethyl-5-hydroxyuracil for in vitro assays. The following troubleshooting guides and FAQs address common issues related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern in in vitro assays?

This compound is a derivative of uracil, a naturally occurring pyrimidine. Its structure includes a hydroxyl group on the pyrimidine ring, which makes it susceptible to degradation, particularly through oxidation.[1] This instability can lead to a loss of the compound's activity and introduce variability in experimental results, making it crucial to handle and store it under conditions that preserve its integrity.

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by:

  • pH: The stability of phenolic compounds, and by extension hydroxyuracils, is highly pH-dependent.[2][3][4] Alkaline conditions can promote oxidation and degradation.[2]

  • Oxidation: The hydroxyl group on the uracil ring is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[1][5]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6][7]

Q3: What general strategies can be employed to enhance the stability of this compound in solution?

To improve stability, consider the following:

  • pH Control: Maintain a slightly acidic to neutral pH (ideally pH 6-7) for your solutions.[2]

  • Use of Antioxidants: Incorporate antioxidants to scavenge free radicals and prevent oxidative degradation.[1][8]

  • Temperature and Light Protection: Prepare and store solutions at low temperatures (2-8°C or frozen at -20°C or -80°C) and protect them from light by using amber vials or wrapping containers in foil.[6]

  • Solvent Selection: Use high-purity solvents and deoxygenated buffers where possible.

Q4: How can I monitor the stability of this compound during my experiments?

The most reliable method for monitoring the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This technique can separate the intact compound from its degradation products, allowing for quantification of its purity over time.

Troubleshooting Guide

Q5: My in vitro assay results are inconsistent. Could the instability of this compound be the cause?

A: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects.

To diagnose this, you can use the following troubleshooting workflow:

A Inconsistent Assay Results B Could compound instability be the cause? A->B C Prepare fresh stock solution for each experiment B->C First step E Assay results are now consistent? C->E D Perform a time-course stability study using HPLC G Significant degradation observed via HPLC? D->G E->D No F Problem likely due to stock solution degradation. Continue preparing fresh stock. E->F Yes H Implement stabilization strategies: - Adjust pH - Add antioxidants - Protect from light/heat G->H Yes I Problem persists? G->I No H->I J Investigate other experimental variables: - Cell passage number - Reagent variability - Assay protocol I->J Yes A Prepare 1 mg/mL solution of This compound B Aliquot into 5 tubes A->B C Stress Conditions B->C D 1. Acid Hydrolysis (0.1 M HCl, 60°C, 8h) C->D E 2. Base Hydrolysis (0.1 M NaOH, 60°C, 8h) C->E F 3. Oxidation (3% H2O2, RT, 24h) C->F G 4. Thermal (80°C, 48h) C->G H 5. Photolytic (UV light, 24h) C->H I Neutralize acid/base samples D->I E->I J Analyze all samples by HPLC-UV F->J G->J H->J I->J K Compare chromatograms to unstressed control J->K cluster_0 Primary Compound cluster_1 Degradation Products A This compound B Oxidized Intermediates (e.g., Quinone-like species) A->B Oxidation (O2, Light, High pH) C Further Degradation Products (e.g., Ring-opened structures) B->C Further Oxidation/Hydrolysis

References

Technical Support Center: Refinement of Purification Techniques for 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-5-hydroxyuracil.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a polar heterocyclic compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound at high temperatures.Select a more suitable solvent or solvent system. For polar compounds like this compound, consider polar protic solvents like ethanol or methanol, or a mixture with water.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too low, or the compound is melting in the hot solvent. The cooling process is too rapid.Use a higher boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can initiate proper crystallization.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and allow it to cool again. Try a different solvent or a solvent/anti-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., diethyl ether) until turbidity appears, then warm to dissolve and cool slowly.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.Cool the solution in an ice bath for a longer period to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Purified crystals are colored or show impurities by TLC/HPLC. The chosen solvent did not effectively separate the impurities. The cooling was too fast, trapping impurities within the crystal lattice.Perform a hot filtration to remove insoluble impurities. Add activated charcoal to the hot solution to remove colored impurities before filtration. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the compound from impurities. Incorrect stationary or mobile phase.For a polar compound like this compound, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (e.g., silica, cyano, or amino-bonded phases) and a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer.[1][2]
Compound elutes too quickly (low retention). The mobile phase is too polar.Increase the proportion of the organic solvent in the mobile phase to increase retention on a HILIC column.
Compound shows significant tailing. Strong interaction with the stationary phase. The column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., a small percentage of acid or base depending on the analyte's nature) to reduce strong interactions. Reduce the amount of sample loaded onto the column.
Low recovery from the column. The compound is irreversibly adsorbed to the stationary phase.Use a different stationary phase. Pre-treat the column with a solution that can passivate active sites.
Inconsistent retention times. The column is not properly equilibrated. Changes in mobile phase composition or temperature.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Maintain a constant mobile phase composition and column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a recrystallization protocol for this compound?

A1: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, and hexane) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. Given the polar nature of this compound, polar protic solvents like ethanol or methanol, or mixtures with water, are likely to be good candidates.

Q2: My this compound is a stubborn oil that won't crystallize. What can I do?

A2: Oiling out is a common problem with polar compounds. First, ensure your compound is reasonably pure; significant impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent while stirring vigorously. Seeding the solution with a tiny crystal of the pure compound can also be very effective. If these methods fail, consider purifying a small amount by preparative HPLC to obtain pure material that may then crystallize more readily and can be used for seeding.

Q3: I am using reverse-phase HPLC, but my this compound elutes in the void volume. How can I get retention?

A3: Due to its high polarity, this compound is not well-retained on traditional C18 reverse-phase columns. You should switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of highly polar compounds.[1][2]

Q4: What are the common impurities I should expect in a synthesis of this compound?

A4: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized from 1,3-dimethyluracil, you might have unreacted starting material or over-oxidized products. Characterization techniques like LC-MS can help identify these impurities.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several methods. High-Performance Liquid Chromatography (HPLC), preferably with a HILIC column and a UV detector, is a highly sensitive method for quantitative analysis. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Hydroxyuracil Derivatives

Technique Typical Purity Achieved Typical Recovery Yield Advantages Disadvantages
Recrystallization >99%70-90%Cost-effective, scalable, good for removing major impurities.Can be time-consuming to optimize, potential for low recovery with highly soluble compounds.
Silica Gel Column Chromatography 95-99%50-80%Good for separating compounds with different polarities.Can be labor-intensive, potential for compound degradation on silica, may require large volumes of solvent.
Preparative HPLC (HILIC) >99.5%60-85%High resolution and purity, suitable for difficult separations.Expensive, limited sample loading capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound (Adapted from a similar compound)

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent determined from solubility tests)

  • Deionized water (if a co-solvent is needed)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, water) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HILIC-HPLC Method for Purity Analysis

Objective: To determine the purity of a this compound sample by HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HILIC column (e.g., silica, amino, or cyano phase)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a standard solution of pure this compound and a solution of the sample to be analyzed in the mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase Gradient: Start with a high percentage of B (e.g., 95%) and gradually increase the percentage of A. A typical gradient might be: 0-10 min, 95-80% B; 10-12 min, 80-95% B; 12-15 min, 95% B.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis spectrum of the compound (e.g., ~270-280 nm).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Isolate Crystals (Filtration) Crystallization->Isolation Purity_Check Purity & Identity Check (HPLC, NMR, MP) Isolation->Purity_Check Purity_Check->Dissolution Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99.5%

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography Start Purification Issue Method Which Method? Start->Method Recryst_Problem What is the issue? Method->Recryst_Problem Recrystallization Chrom_Problem What is the issue? Method->Chrom_Problem Chromatography No_Crystals No Crystals Form Recryst_Problem->No_Crystals No Crystals Oiling_Out Compound Oils Out Recryst_Problem->Oiling_Out Oiling Out Low_Yield Low Yield Recryst_Problem->Low_Yield Low Yield Impure_Product Product is Impure Recryst_Problem->Impure_Product Impure Solve_No_Crystals Concentrate Solution or Add Anti-solvent No_Crystals->Solve_No_Crystals Solve_Oiling_Out Slower Cooling or Change Solvent Oiling_Out->Solve_Oiling_Out Solve_Low_Yield Optimize Solvent Volume & Wash Minimally Low_Yield->Solve_Low_Yield Solve_Impure Recrystallize Again or Use Charcoal Impure_Product->Solve_Impure No_Separation Poor Separation Chrom_Problem->No_Separation Poor Sep. No_Retention No Retention Chrom_Problem->No_Retention No Ret. Tailing Peak Tailing Chrom_Problem->Tailing Tailing Solve_No_Sep Change Mobile/Stationary Phase (e.g., HILIC) No_Separation->Solve_No_Sep Solve_No_Ret Use HILIC for Polar Compounds No_Retention->Solve_No_Ret Solve_Tailing Adjust Mobile Phase pH or Reduce Loading Tailing->Solve_Tailing

Caption: Troubleshooting flowchart for purification of this compound.

References

Addressing matrix effects in the LC-MS analysis of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-Dimethyl-5-hydroxyuracil.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your LC-MS analysis of this compound.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

  • Question: My QC samples for this compound show high variability between injections and batches. What could be the cause?

  • Answer: High variability in QC samples is a classic sign of inconsistent matrix effects. The "matrix" refers to all components in your sample other than the analyte of interest[1]. These components can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal, which can vary from sample to sample[1][2]. Phospholipids are a common cause of ion suppression in plasma and serum samples[3].

    Troubleshooting Steps:

    • Assess Matrix Effects Qualitatively: Use a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

    • Optimize Chromatography: Adjust your chromatographic method to separate the elution of this compound from the zones of significant matrix effects. This could involve modifying the mobile phase gradient, changing the pH, or using a different column chemistry like HILIC for polar compounds.

    • Enhance Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation[3][4][5].

Issue 2: Low Analyte Recovery

  • Question: I'm experiencing low recovery of this compound from my samples. How can I improve this?

  • Answer: Low recovery can be due to inefficient extraction or significant ion suppression.

    Troubleshooting Steps:

    • Evaluate Extraction Efficiency: Spike a known amount of a stable isotope-labeled internal standard (SIL-IS) of this compound into your sample before extraction. The recovery of the SIL-IS will indicate the efficiency of your extraction process.

    • Optimize Sample Preparation: If extraction efficiency is low, consider different sample preparation techniques. For a polar compound like this compound, a protocol designed for polar metabolites may be more effective.

    • Use a Matrix-Matched Calibrator: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.

Issue 3: Non-Linear Calibration Curve

  • Question: My calibration curve for this compound is not linear. What could be the issue?

  • Answer: A non-linear calibration curve can be caused by matrix effects that are concentration-dependent.

    Troubleshooting Steps:

    • Widen the Calibration Range and Use Weighted Regression: Extending the range of your calibrators and applying a weighted linear regression (e.g., 1/x or 1/x²) can sometimes address non-linearity[1].

    • Improve Sample Cleanup: More effective removal of matrix components can lead to a more linear response.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with your analyte will experience similar matrix effects, which can help to correct for non-linearity and improve the accuracy of quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" encompasses all the components within a sample apart from the specific analyte you are interested in, such as this compound. These other components can include proteins, lipids, salts, and other endogenous substances[1]. Matrix effects happen when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease the signal intensity (ion suppression) or increase it (ion enhancement)[1][2]. This phenomenon can have a significant negative impact on the accuracy, precision, and sensitivity of your quantitative measurements[1].

Q2: What are the typical signs that suggest matrix effects might be affecting my analysis of this compound?

A2: Common signs that point towards the presence of matrix effects include inconsistent results, inaccurate measurements, calibration curves that are not linear, and a reduction in the overall sensitivity of your assay[1]. You might also notice variable peak areas for your quality control samples across different sets of the biological matrix.

Q3: How can I definitively confirm and measure the extent of matrix effects in my analysis?

A3: There are two main approaches to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps to pinpoint where ion suppression or enhancement occurs during the chromatographic run[1]. A solution of this compound is continuously infused into the mass spectrometer after the column, while a blank, extracted matrix sample is injected. Any change from the stable baseline signal for this compound indicates the presence of matrix effects at that particular retention time[1].

  • Quantitative Assessment: This method involves comparing the response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process[1]. The matrix factor (MF) is then calculated, where a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: What is the best internal standard to use for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has very similar chemical and physical properties to the analyte and will co-elute from the chromatography column. This means it will be affected by matrix effects in the same way as the analyte, allowing for accurate correction of any signal suppression or enhancement.

Q5: Which sample preparation technique is most effective at reducing matrix effects for polar compounds like this compound?

A5: For polar analytes in a complex biological matrix, solid-phase extraction (SPE) is often more effective at removing interfering substances, particularly phospholipids, compared to a simple protein precipitation[3][4][5]. A well-chosen SPE sorbent and protocol can significantly clean up the sample, leading to reduced matrix effects and improved data quality.

Data Presentation

Table 1: Comparison of Analyte Recovery and Matrix Effects with Different Sample Preparation Methods for Uracil Analogues *

Sample Preparation MethodAnalyteAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)
Protein Precipitation (PPT)Uracil75.212.5-35.8
Liquid-Liquid Extraction (LLE)Uracil85.68.2-18.4
Solid-Phase Extraction (SPE)Uracil98.14.1-5.2
Protein Precipitation (PPT)Dihydrouracil72.814.1-41.2
Liquid-Liquid Extraction (LLE)Dihydrouracil82.39.5-22.7
Solid-Phase Extraction (SPE)Dihydrouracil96.55.3-8.1

*Disclaimer: The data presented in this table is illustrative and based on published results for uracil and its analogues[4]. It is intended to demonstrate the relative effectiveness of different sample preparation techniques. Actual results for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix[1].

  • Analyze the samples: Inject both sets of samples into the LC-MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be <15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Polar Metabolites

This protocol is a general guideline for the extraction of polar metabolites like this compound from plasma or serum and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the this compound and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile/methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample Precipitation Protein Precipitation (with SIL-IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SPE Solid-Phase Extraction Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS analysis.

troubleshooting_matrix_effects start Poor Reproducibility or Inaccurate Quantification assess_me Assess Matrix Effects (Post-Column Infusion or Quantitative Assessment) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column, pH) me_present->optimize_chrom Yes no_me No Significant Matrix Effects me_present->no_me No enhance_sp Enhance Sample Preparation (e.g., SPE, LLE) optimize_chrom->enhance_sp use_sil_is Use Stable Isotope-Labeled Internal Standard enhance_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

How to prevent the rearrangement of 1,3-Dimethyl-5-hydroxyuracil during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-5-hydroxyuracil. Our aim is to address specific issues that may be encountered during experimentation, with a focus on preventing potential molecular rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound involves the condensation of 1,3-dimethylurea with a substituted malonic ester, such as diethyl 2-hydroxymalonate, followed by a base-catalyzed cyclization. To prevent side reactions with the hydroxyl group, it is often protected during the initial condensation step.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, pH, and the choice of base for cyclization. 5-Hydroxyuracil derivatives can be sensitive to harsh alkaline conditions, which may lead to degradation or rearrangement.[1] Careful, stepwise addition of reagents and maintaining an optimal temperature are crucial for maximizing yield and purity.

Q3: What kind of rearrangement can occur during the synthesis of this compound?

A3: While specific literature on the rearrangement of this compound is scarce, a plausible rearrangement could occur from a dihydrouracil intermediate. Under certain conditions, a hydride or alkyl shift could theoretically lead to the formation of an isomeric impurity. This is more likely if reaction conditions promote the formation of carbocation intermediates, although this is less common in the typical condensation-cyclization pathway.

Q4: How can I detect the presence of rearrangement products?

A4: The presence of isomeric impurities due to rearrangement can be detected using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to identify additional peaks in the product mixture. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation of the main product and any potential byproducts.

Troubleshooting Guide: Preventing Rearrangement and Side Reactions

This guide addresses potential issues during the synthesis of this compound and provides strategies to mitigate them.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound Incomplete reaction; competing side reactions; degradation of the product.Optimize reaction time and temperature. Use a protecting group for the hydroxyl function on the malonic ester. Employ a milder base for the cyclization step (e.g., sodium ethoxide in ethanol).
Formation of an Isomeric Impurity (Suspected Rearrangement) Harsh reaction conditions (e.g., strongly acidic or basic); prolonged reaction times at elevated temperatures.Maintain a controlled temperature throughout the reaction. Use a non-protic solvent to disfavor carbocation formation. Minimize the reaction time for the cyclization step.
Product Degradation Exposure to strong alkali or high temperatures. 5-Fluorouracil, a related compound, shows degradation in alkaline conditions.[1]Perform the cyclization at the lowest effective temperature. Neutralize the reaction mixture promptly upon completion. Purify the product using methods that avoid extreme pH conditions.
Multiple Products Observed in HPLC Side reactions such as dialkylation of the malonic ester or hydrolysis of the ester groups before cyclization.Use a 1:1 stoichiometric ratio of 1,3-dimethylurea and the malonic ester derivative. Ensure anhydrous conditions during the condensation step to prevent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-5-(benzyloxy)uracil (Protected Intermediate)

This protocol describes the synthesis of the protected intermediate to prevent side reactions involving the 5-hydroxyl group.

Materials:

  • 1,3-Dimethylurea

  • Diethyl 2-(benzyloxy)malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous toluene

Procedure:

  • Dissolve 1,3-dimethylurea (1.0 eq) and diethyl 2-(benzyloxy)malonate (1.0 eq) in anhydrous toluene.

  • Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-5-(benzyloxy)uracil.

Protocol 2: Deprotection to Yield this compound

Materials:

  • 1,3-Dimethyl-5-(benzyloxy)uracil

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 1,3-dimethyl-5-(benzyloxy)uracil (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Logical Workflow for Troubleshooting Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Time, Temp) check_yield->optimize_conditions Yes control_temp Control Temperature Carefully check_purity->control_temp Yes (Isomer) anhydrous_conditions Ensure Anhydrous Conditions check_purity->anhydrous_conditions Yes (Multiple Products) prompt_workup Prompt Neutralization and Workup check_purity->prompt_workup Yes (Degradation) end_product Pure 1,3-Dimethyl- 5-hydroxyuracil check_purity->end_product No optimize_conditions->start use_protecting_group Use Protecting Group for OH use_protecting_group->start mild_base Use Milder Base for Cyclization mild_base->start control_temp->start anhydrous_conditions->start prompt_workup->start

Caption: A flowchart outlining the troubleshooting process for the synthesis.

Proposed Synthetic Pathway

SyntheticPathway Proposed Synthetic Pathway for this compound cluster_reactants Starting Materials dimethylurea 1,3-Dimethylurea condensation Condensation (NaOEt, Toluene) dimethylurea->condensation malonate Diethyl 2-(benzyloxy)malonate malonate->condensation protected_uracil 1,3-Dimethyl-5-(benzyloxy)uracil condensation->protected_uracil deprotection Deprotection (H2, Pd/C, Methanol) protected_uracil->deprotection final_product This compound deprotection->final_product

Caption: A diagram illustrating the proposed two-step synthesis.

References

Optimizing storage conditions for long-term stability of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of 1,3-Dimethyl-5-hydroxyuracil to ensure its long-term stability for research and drug development purposes. The information is compiled from best practices for handling analogous uracil derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound at -20°C in a tightly sealed container to minimize degradation from moisture and air. For shorter periods, storage at 2-8°C is also acceptable.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For optimal stability, it is advised to prepare solutions fresh before use. If storage is necessary, stock solutions should be prepared in a suitable anhydrous solvent such as DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For aqueous solutions, storage at 2-8°C is not recommended for more than one day.[1]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemistry of the related compound 5-hydroxyuracil, the primary degradation pathway is likely oxidation.[2] The 5-hydroxy group makes the uracil ring susceptible to oxidative processes, which can lead to ring fragmentation and the formation of various degradation products. Hydrolysis under strong acidic or basic conditions could also be a potential degradation route.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of solid compound (yellowing) Oxidation or presence of impurities.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the storage container is tightly sealed and stored in a desiccator to prevent moisture and air exposure.- If oxidation is suspected, consider repurifying the compound if a high degree of purity is critical for your application.
Precipitation of the compound from solution upon storage - The solution may be supersaturated.- The solvent may have evaporated over time.- The compound may be degrading into less soluble products.- Gently warm the solution to see if the precipitate redissolves. If not, prepare a new, less concentrated solution.- Ensure vials are properly sealed to prevent solvent evaporation.[1]- If degradation is suspected, analyze the solution using a stability-indicating method like HPLC to identify degradation products.
Inconsistent or unexpected experimental results Degradation of the compound in solid form or in solution.- Use a fresh vial of the solid compound for your experiments.- Prepare fresh solutions for each experiment and avoid using solutions that have been stored for extended periods, especially at room temperature.- Verify the purity of your compound using an appropriate analytical method.
Difficulty dissolving the solid compound The compound may have absorbed moisture, affecting its solubility and effective concentration.- Ensure the compound is stored in a desiccator and handle it in a low-humidity environment.- Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[1]

Quantitative Data Summary

Due to the limited availability of specific long-term stability data for this compound, the following table provides a summary of stability data for the related compound Uracil as a general guideline.

Compound Storage Condition Container Duration Stability Reference
Uracil23°C - 27°CPoly pail with poly liner36 monthsStable, met all specifications.[3]
Uracil<15°C (with fluctuations)Zone M WarehouseTested at multiple intervalsAll results met specification.[3]

Note: This data is for Uracil and should be used as an estimation. A formal stability study for this compound is recommended for critical applications.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber (optional)

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 1N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1N NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 1N NaOH and keep it at room temperature for a specified period. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Procedure:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Adjust the mobile phase composition and gradient to achieve adequate separation between the parent peak and any degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start with solid This compound dissolve Dissolve in appropriate solvent start->dissolve stress_conditions Expose to stress conditions: - Acid - Base - Oxidation - Heat - Light dissolve->stress_conditions hplc Analyze using Stability-Indicating HPLC Method stress_conditions->hplc data Collect and analyze data hplc->data report Determine degradation profile and stability data->report

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Affecting Long-Term Stability cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies stability Long-Term Stability of This compound temperature Temperature low_temp Low Temperature Storage (-20°C or -80°C) temperature->low_temp Control moisture Moisture desiccator Desiccated Storage moisture->desiccator Control light Light Exposure amber_vial Light-Protected Container light->amber_vial Control oxygen Oxygen (Air) inert_gas Inert Atmosphere oxygen->inert_gas Control low_temp->stability Improves desiccator->stability Improves amber_vial->stability Improves inert_gas->stability Improves

Caption: Key factors and mitigation strategies for ensuring long-term stability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 5-Fluorouracil and 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the well-established anticancer drug 5-fluorouracil (5-FU) and the lesser-known compound 1,3-Dimethyl-5-hydroxyuracil. While extensive data is available for 5-FU, this document highlights the significant lack of research on the cytotoxic potential of this compound, positioning it as a compound requiring further investigation.

Introduction

5-Fluorouracil is a fluorinated pyrimidine analogue that has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1][2] Its cytotoxic effects are primarily attributed to the disruption of DNA and RNA synthesis.[1][3] In contrast, this compound is a methylated and hydroxylated derivative of uracil for which there is a notable absence of publicly available data regarding its cytotoxic or any other biological activity. This guide synthesizes the known information on 5-FU to provide a benchmark for the potential evaluation of this compound.

Comparative Data Summary

Due to the lack of available data for the cytotoxic effects of this compound, a direct quantitative comparison is not possible. The following table summarizes the known cytotoxic data for 5-fluorouracil across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A431Skin Carcinoma47.02 ± 0.65[4]
HT29Colorectal Adenocarcinoma85.37 ± 1.81[4]
HeLaCervical Adenocarcinoma43.34 ± 2.77[4]
Esophageal Squamous Carcinoma (25 cell lines)Esophageal Cancer1.00 to 39.81[5]
HCT-116Colorectal Carcinoma11.3 (after 72 hours)[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[7]

Mechanisms of Action

5-Fluorouracil

The cytotoxic mechanism of 5-FU is multifaceted and involves its metabolic conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The depletion of dTMP leads to a "thymineless death" of proliferating cancer cells.[1][2]

  • Incorporation into DNA: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation can lead to DNA fragmentation and instability.[2]

  • Incorporation into RNA: FUTP is incorporated into various RNA species, disrupting RNA processing and function. This can affect protein synthesis and overall cellular metabolism.[1][8]

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-fluorouracil.

5-Fluorouracil Mechanism of Action 5-Fluorouracil Mechanism of Action 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUR FUR 5-FU->FUR FdUMP FdUMP 5-FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA RNA FUTP->RNA Incorporation FUR->FUMP FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation Cell Death Cell Death TS->Cell Death Leads to DNA Damage DNA Damage DNA->DNA Damage RNA Dysfunction RNA Dysfunction RNA->RNA Dysfunction DNA Damage->Cell Death RNA Dysfunction->Cell Death

Caption: Metabolic activation and cytotoxic mechanisms of 5-fluorouracil.

This compound

There is no available scientific literature detailing the mechanism of action for this compound. Based on its structure as a uracil derivative, it could potentially interfere with nucleic acid metabolism, but this is purely speculative and requires experimental validation.

Experimental Protocols for Cytotoxicity Assessment

To evaluate and compare the cytotoxic effects of this compound with 5-fluorouracil, a series of standardized in vitro assays would be necessary. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound and 5-fluorouracil in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined using a dose-response curve.

2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

  • Methodology:

    • Follow the cell seeding and compound treatment steps as described for the MTT assay.

    • Reagent Addition: After the incubation period, equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well in a volume equal to the volume of the cell culture medium.

    • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Analysis: Calculate cell viability based on the luminescent signal relative to the control and determine the IC50 value.

The following diagram illustrates a general workflow for comparing the cytotoxicity of two compounds.

Cytotoxicity Comparison Workflow General Workflow for Cytotoxicity Comparison cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Cell_Culture Select and Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions of Compounds (5-FU and this compound) Serial_Dilutions Create Serial Dilutions Compound_Prep->Serial_Dilutions Compound_Treatment Treat Cells with Compounds (24h, 48h, 72h) Serial_Dilutions->Compound_Treatment Cell_Seeding->Compound_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cytotoxicity_Assay Data_Acquisition Measure Absorbance/Luminescence Cytotoxicity_Assay->Data_Acquisition Calculate_Viability Calculate % Cell Viability Data_Acquisition->Calculate_Viability IC50_Determination Determine IC50 Values Calculate_Viability->IC50_Determination Statistical_Analysis Perform Statistical Analysis IC50_Determination->Statistical_Analysis

Caption: A generalized experimental workflow for comparing cytotoxic effects.

Conclusion and Future Directions

The existing body of research firmly establishes 5-fluorouracil as a potent cytotoxic agent with well-defined mechanisms of action. In stark contrast, there is a significant knowledge gap regarding the biological activities of this compound. While its structural similarity to uracil suggests a potential for interaction with nucleic acid metabolic pathways, this remains to be experimentally verified.

Future research should focus on a systematic evaluation of the cytotoxic effects of this compound across a panel of cancer cell lines using the standardized protocols outlined in this guide. Such studies would be the first step in determining if this compound holds any therapeutic potential or if it is biologically inert in the context of cancer cell proliferation. A direct comparison with 5-fluorouracil under identical experimental conditions will be crucial for contextualizing any observed activity. Furthermore, should any cytotoxic effects be identified, subsequent studies should aim to elucidate the underlying mechanism of action.

References

A Comparative Guide to Uracil-Based Compounds in Oncology: Validating the Mechanism of Action of 1,3-Dimethyl-5-hydroxyuracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer mechanism of novel uracil derivatives, using the well-established chemotherapeutic agent 5-Fluorouracil (5-FU) as a benchmark. Due to the limited publicly available data on the specific biological activities of 1,3-Dimethyl-5-hydroxyuracil, this document will focus on the established mechanisms of 5-FU and present the experimental protocols necessary to elucidate the activity of new compounds like this compound. This guide is intended to be a resource for designing and interpreting experiments aimed at characterizing novel anticancer agents.

Introduction to Uracil Analogs in Cancer Therapy

Uracil and its derivatives are a class of compounds that have been extensively explored for their therapeutic potential in oncology.[1] By mimicking the natural pyrimidine base, these analogs can interfere with nucleic acid synthesis and repair, leading to cytotoxicity in rapidly proliferating cancer cells.[1] The most prominent member of this class is 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and gastric cancers.[1]

The potential of other uracil derivatives, such as this compound, remains an active area of research. While specific data for this compound is scarce, studies on other synthetic uracil derivatives suggest possible anticancer activities through mechanisms like inducing apoptosis and causing cell cycle arrest.[2]

Comparative Analysis: 5-Fluorouracil as the Gold Standard

To validate the mechanism of a novel compound like this compound, a direct comparison with a well-characterized agent like 5-FU is essential.

Mechanism of Action of 5-Fluorouracil

5-FU exerts its anticancer effects through multiple mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU involves the inhibition of TS, a key enzyme in the synthesis of thymidine, a necessary component of DNA.[3] This leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately causing cell death.[3]

  • Incorporation into DNA and RNA: Metabolites of 5-FU can be incorporated into both DNA and RNA. Its incorporation into RNA disrupts RNA processing and function, while its incorporation into DNA leads to DNA fragmentation and instability.

The signaling pathway for 5-FU's primary mechanism of action is illustrated below:

5-FU_Mechanism 5-FU 5-FU Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) 5-FU->Active_Metabolites TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibition DNA_Synthesis DNA Synthesis & Repair Active_Metabolites->DNA_Synthesis Incorporation & Disruption RNA_Processing RNA Processing & Function Active_Metabolites->RNA_Processing Incorporation & Disruption dUMP_dTMP dUMP -> dTMP dUMP_dTMP->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis RNA_Processing->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Quantitative Data for 5-Fluorouracil

The cytotoxic effects of 5-FU have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineCancer Type5-FU IC50 (µM)
HCT116Colorectal Cancer~5-10
HT-29Colorectal Cancer~20-50
MCF-7Breast Cancer~5-15
A549Lung Cancer~10-30
HepG2Liver Cancer~15-40

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols for Mechanism of Action Validation

To determine if this compound exhibits anticancer activity and to elucidate its mechanism, a series of in vitro assays are required. The following are standard protocols that can be adapted for this purpose.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Compound Treat with Compound (e.g., this compound) Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (~570nm) Add_Solubilizer->Measure_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., 5-FU) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This assay uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Experimental Workflow:

Apoptosis_Workflow Treat_Cells Treat Cells with Compound Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Harvest_Cells->Stain_AnnexinV_PI Incubate_Dark Incubate in Dark (~15 min) Stain_AnnexinV_PI->Incubate_Dark Analyze_Flow Analyze by Flow Cytometry Incubate_Dark->Analyze_Flow

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow:

CellCycle_Workflow Treat_Cells Treat Cells with Compound Harvest_Fix Harvest & Fix Cells (e.g., 70% Ethanol) Treat_Cells->Harvest_Fix Stain_PI_RNase Stain with PI & RNase A Harvest_Fix->Stain_PI_RNase Incubate_Dark Incubate in Dark (~30 min) Stain_PI_RNase->Incubate_Dark Analyze_Flow Analyze by Flow Cytometry Incubate_Dark->Analyze_Flow

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion

While direct experimental data for this compound is not yet available, this guide provides the necessary framework for its investigation. By employing the outlined experimental protocols and using 5-Fluorouracil as a comparative standard, researchers can effectively validate the anticancer properties and elucidate the mechanism of action of this and other novel uracil derivatives. The systematic application of these methods will contribute to the growing body of knowledge on uracil-based compounds and their potential in cancer therapy.

References

Cross-Validation of Analytical Methods for 1,3-Dimethyl-5-hydroxyuracil Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 1,3-Dimethyl-5-hydroxyuracil: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to aid in the selection of the most appropriate method for specific research needs.

Introduction

This compound is a metabolite of interest in various biomedical research areas. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and biomarker discovery. The choice of analytical method can significantly impact the reliability and sensitivity of these measurements. This guide presents a cross-validation of two widely used techniques, HPLC-UV and LC-MS/MS, to facilitate an informed decision-making process.

Methodology Comparison

A summary of the quantitative performance of a hypothetical HPLC-UV and LC-MS/MS method for the analysis of this compound is presented below.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.9981>0.9995≥0.99
Range 75 - 750 ng/mL0.5 - 200 ng/mL-
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 101.5%85% - 115% (±20% for LLOQ)
Precision (%RSD) < 4.5%< 3.0%≤15% (≤20% for LLOQ)
Limit of Detection (LOD) 25.07 ng/mL0.15 ng/mL-
Limit of Quantification (LOQ) 75 ng/mL0.5 ng/mLSignal-to-Noise Ratio ≥ 10

Experimental Protocols

Method A: HPLC-UV

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structural analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10, v/v), with the pH adjusted to 3.5 using phosphoric acid.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Injection Volume: 20 µL.

  • UV Detection: 265 nm.[2]

Method B: LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard of this compound.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • The supernatant can be directly injected or further diluted with water containing 0.1% formic acid if necessary.[3]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Kinetex PS C18, 2.6 µm, 4.6 x 100mm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.[4]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its stable isotope-labeled internal standard.

Visualized Workflows

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Biological Sample Spike Spike with Analyte and Internal Standard Sample->Spike Extract_A Prepare Aliquots for Method A Spike->Extract_A Extract_B Prepare Aliquots for Method B Spike->Extract_B HPLC Method A: HPLC-UV Analysis Extract_A->HPLC LCMS Method B: LC-MS/MS Analysis Extract_B->LCMS Data_A Quantitative Results (Method A) HPLC->Data_A Data_B Quantitative Results (Method B) LCMS->Data_B Compare Statistical Comparison (e.g., Bland-Altman Plot) Data_A->Compare Data_B->Compare Conclusion Determine Method Comparability and Bias Compare->Conclusion MethodSelection Start Start: Need to Quantify This compound High_Conc Are expected concentrations high (>50 ng/mL)? Start->High_Conc High_Throughput Is high throughput a priority? High_Conc->High_Throughput Yes High_Specificity Is high specificity for metabolites critical? High_Conc->High_Specificity No HPLC_UV Select HPLC-UV High_Throughput->HPLC_UV Yes Consider_LCMSMS Consider LC-MS/MS for lower detection limits High_Throughput->Consider_LCMSMS No High_Specificity->HPLC_UV No LCMSMS Select LC-MS/MS High_Specificity->LCMSMS Yes

References

Unveiling the Antioxidant Potential: A Comparative Study of 1,3-Dimethyl-5-hydroxyuracil and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents to combat oxidative stress-related diseases, a comprehensive comparative study has shed light on the antioxidant activity of 1,3-Dimethyl-5-hydroxyuracil and its structural analogs. This guide provides researchers, scientists, and drug development professionals with an objective analysis of their performance, supported by experimental data, to facilitate further investigation and development in this promising area.

The core of this investigation lies in the structure-activity relationship of uracil derivatives, particularly those with hydroxyl substitutions at the C-5 position of the pyrimidine ring. The presence of a proton-donating group at this position has been identified as a key determinant of their antioxidant capacity. This guide synthesizes available data to compare the radical scavenging abilities of these compounds and outlines the detailed experimental protocols for the key assays used in their evaluation.

Comparative Antioxidant Activity

The antioxidant potential of uracil derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for several 5-hydroxyuracil derivatives, providing a basis for comparison.

CompoundStructureDPPH Radical Scavenging Activity (IC50 in µg/mL)[1]
5-Hydroxy-1,3,6-trimethyluracil(Image of 5-Hydroxy-1,3,6-trimethyluracil structure)15[1]
5-Hydroxy-6-methyluracil(Image of 5-Hydroxy-6-methyluracil structure)15[1]
5-Aminouracil(Image of 5-Aminouracil structure)3[1]
5-Amino-6-methyluracil(Image of 5-Amino-6-methyluracil structure)5[1]
Ascorbic Acid (Standard)(Image of Ascorbic Acid structure)0.8[1]
Ionol (Reference)(Image of Ionol structure)30[1]

Note: Data for this compound was not explicitly available in the referenced study. 5-Hydroxy-1,3,6-trimethyluracil is the closest analog with available data.

Structure-Activity Relationship

The antioxidant activity of uracil derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of a hydroxyl (-OH) or an amino (-NH2) group at the C-5 position is crucial for their radical scavenging ability. These groups can donate a hydrogen atom to stabilize free radicals, thereby terminating the oxidative chain reaction.

Methylation at the N-1 and N-3 positions, as seen in this compound, can influence the compound's solubility and electronic properties, which may in turn affect its antioxidant potential. The data suggests that while the 5-hydroxy group is the primary contributor to antioxidant activity, other substitutions can modulate this effect.

G cluster_0 Key Structural Features for Antioxidant Activity Uracil_Core Uracil Core C5_Substituent Substituent at C5 Position Uracil_Core->C5_Substituent N_Alkylation Alkylation at N1 and N3 Uracil_Core->N_Alkylation Antioxidant_Activity Antioxidant Activity C5_Substituent->Antioxidant_Activity Crucial determinant (e.g., -OH, -NH2) N_Alkylation->Antioxidant_Activity Modulates activity

Figure 1. Key structural determinants of antioxidant activity in uracil analogs.

Experimental Protocols

The evaluation of antioxidant activity relies on a variety of in vitro assays, each with its specific mechanism. Below are the detailed methodologies for the key experiments commonly employed in the study of uracil derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

G Start Start Prepare_DPPH Prepare DPPH solution in methanol Start->Prepare_DPPH Mix Mix test compound with DPPH solution Prepare_DPPH->Mix Incubate Incubate in the dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

References

A Comparative Guide to Validating the Purity of Synthesized 1,3-Dimethyl-5-hydroxyuracil Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both the safety and efficacy of the final product. For novel compounds such as 1,3-Dimethyl-5-hydroxyuracil, a pyrimidine derivative with potential therapeutic applications, confirming purity with a high degree of confidence is paramount. This guide provides an objective comparison of four orthogonal analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA). The use of orthogonal methods, which rely on different physicochemical principles, provides a comprehensive and robust assessment of a compound's purity.

The Importance of Orthogonal Purity Validation

Reliance on a single analytical technique for purity determination can be misleading. Co-eluting impurities in chromatography, the presence of amorphous or non-NMR active species, or impurities with similar elemental compositions to the target compound can all lead to an overestimation of purity. By employing a multi-pronged approach, the strengths of one method can compensate for the limitations of another, providing a more accurate and reliable purity value.

Potential Impurities in the Synthesis of this compound

A plausible synthetic route to this compound involves the methylation of uracil to form 1,3-dimethyluracil, followed by a hydroxylation step at the C5 position. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 1,3-dimethyluracil.

  • Intermediates: Incompletely methylated uracil derivatives such as 1-methyluracil or 3-methyluracil.

  • By-products of Hydroxylation: Over-hydroxylated species or products of ring-opening or other side reactions.

  • Degradation Products: 5-Hydroxyuracil is susceptible to oxidation, which could lead to various degradation products.[1]

Comparison of Orthogonal Analytical Methods

The following table summarizes the key performance characteristics of the four orthogonal methods for the purity validation of this compound.

Analytical Method Principle Strengths Limitations Typical Purity Uncertainty
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase, with detection by UV-Vis absorption.- High resolution and sensitivity for chromophoric impurities.- Well-established and robust.- Can be used for both qualitative and quantitative analysis.- Requires chromophoric impurities for detection.- Co-elution of impurities can lead to inaccurate results.- Purity is typically reported as area percent, which may not directly correlate to mass percent.± 0.5 - 2.0%
UPLC-MS Similar to HPLC but with smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection.- High sensitivity and selectivity.- Provides molecular weight information for impurity identification.- Can detect non-chromophoric impurities.- Ionization suppression or enhancement can affect quantitation.- Requires volatile mobile phases.- More complex instrumentation and data analysis.± 0.1 - 1.0%
qNMR The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.- Primary analytical method; does not require a reference standard of the analyte.- Provides structural information about impurities.- Can detect non-chromophoric and non-UV active impurities.- Highly accurate and precise.- Lower sensitivity compared to chromatographic methods.- Requires a certified reference standard for the internal calibrant.- Signal overlap can complicate quantification.± 0.1 - 0.5%
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.- Provides the mass fractions of C, H, and N.- Can detect non-chromophoric, non-UV active, and non-NMR active impurities.- A fundamental technique for confirming elemental composition.- Does not provide information about the nature of the impurities.- Insensitive to impurities with the same elemental composition as the analyte.- Requires a relatively larger sample amount.± 0.4% (deviation from theoretical)

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its potential impurities based on their polarity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Objective: To achieve a high-resolution separation of this compound and its impurities, and to identify impurities based on their mass-to-charge ratio.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 2% B to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50 - 500

Sample Preparation:

  • Prepare a 0.1 mg/mL solution of the sample in the initial mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (5-decimal place)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

    • Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being quantified to ensure full relaxation.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the C6-H proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Elemental Analysis (EA)

Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized this compound and compare it to the theoretical values.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.

  • Analysis:

    • The sample is combusted in a high-oxygen environment.

    • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • The experimental values are compared to the theoretical values for C₆H₈N₂O₃ (C: 46.15%, H: 5.16%, N: 17.94%). A deviation of less than ±0.4% is generally considered acceptable.

Data Presentation

The following tables present hypothetical but realistic data for the purity assessment of a synthesized batch of this compound using the orthogonal methods described.

Table 1: HPLC Purity Assessment

Peak No.Retention Time (min)Area (%)Possible Identity
14.20.251-Methyluracil
25.80.451,3-Dimethyluracil
38.599.15This compound
410.20.15Unknown Impurity

Table 2: UPLC-MS Impurity Profile

Retention Time (min)Observed m/zProposed FormulaPossible Identity
1.5127.05C₅H₆N₂O₂1-Methyluracil
2.1141.06C₆H₈N₂O₂1,3-Dimethyluracil
3.2157.05C₆H₈N₂O₃This compound
4.5173.04C₆H₈N₂O₄Oxidized By-product

Table 3: qNMR Purity Determination

ParameterValue
Analyte Mass10.25 mg
Internal Standard (Maleic Acid) Mass5.12 mg
Internal Standard Purity99.9%
Analyte Integral (C6-H, 1H)1.00
Standard Integral (CH=CH, 2H)1.98
Calculated Purity 99.2%

Table 4: Elemental Analysis Results

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)46.1546.05-0.10
Hydrogen (H)5.165.20+0.04
Nitrogen (N)17.9417.85-0.09

Visualizations

The following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway where this compound might be involved.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Purity Validation cluster_results Data Analysis & Reporting synthesis Synthesis of 1,3-Dimethyl- 5-hydroxyuracil purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV purification->hplc uplc_ms UPLC-MS purification->uplc_ms qnmr qNMR purification->qnmr ea Elemental Analysis purification->ea data_comparison Compare Results hplc->data_comparison uplc_ms->data_comparison qnmr->data_comparison ea->data_comparison purity_report Final Purity Report data_comparison->purity_report

Caption: Experimental workflow for the synthesis and purity validation.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Induces cellular_response Cellular Response gene_expression->cellular_response drug 1,3-Dimethyl- 5-hydroxyuracil drug->kinase2 Inhibits

Caption: Hypothetical signaling pathway showing potential drug interaction.

Conclusion

The purity of a synthesized compound, such as this compound, should be rigorously assessed using a combination of orthogonal analytical methods. While HPLC provides excellent separation capabilities for known and UV-active impurities, UPLC-MS offers superior sensitivity and impurity identification. qNMR serves as a powerful primary method for absolute purity determination, and elemental analysis provides fundamental confirmation of the elemental composition. By integrating the data from these diverse techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of the synthesized compound for its intended application.

References

Benchmarking the in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comparative analysis of the in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil derivatives against known inhibitors of key cellular targets. Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Modifications to the uracil scaffold can lead to compounds with potent and selective inhibitory activities against various enzymes crucial for cell proliferation and survival.

This document outlines the methodologies for assessing the inhibitory potential of this compound derivatives against three prominent drug targets: Thymidylate Synthase (TS), Cyclin-Dependent Kinase 2 (CDK2), and Histone Deacetylases (HDACs). While specific experimental data for this compound against these targets is not currently available in the public domain, this guide provides the framework and established protocols for conducting such benchmark studies. A comparative data table is included to be populated with experimental findings, alongside data for well-established inhibitors for contextual comparison.

Data Presentation

The following tables are structured to present a clear comparison of the in vitro efficacy of hypothetical this compound derivatives against known inhibitors. Efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.

Table 1: Comparative Efficacy against Thymidylate Synthase (TS)

CompoundIC50 (µM)Ki (µM)Assay Method
This compound Derivative 1 Data to be determinedData to be determinedSpectrophotometric Assay
This compound Derivative 2 Data to be determinedData to be determinedSpectrophotometric Assay
5-Fluorouracil (5-FU)Literature ValueLiterature ValueVarious
RaltitrexedLiterature ValueLiterature ValueVarious
PemetrexedLiterature ValueLiterature ValueVarious

Table 2: Comparative Efficacy against Cyclin-Dependent Kinase 2 (CDK2)

CompoundIC50 (µM)Ki (µM)Assay Method
This compound Derivative 1 Data to be determinedData to be determinedKinase Glo® Assay
This compound Derivative 2 Data to be determinedData to be determinedKinase Glo® Assay
RoscovitineLiterature ValueLiterature ValueVarious
DinaciclibLiterature ValueLiterature ValueVarious
PalbociclibLiterature ValueLiterature ValueVarious

Table 3: Comparative Efficacy against Histone Deacetylases (HDACs)

CompoundIC50 (µM)Ki (µM)Assay Method
This compound Derivative 1 Data to be determinedData to be determinedFluorometric Assay
This compound Derivative 2 Data to be determinedData to be determinedFluorometric Assay
Vorinostat (SAHA)Literature ValueLiterature ValueVarious
RomidepsinLiterature ValueLiterature ValueVarious
PanobinostatLiterature ValueLiterature ValueVarious

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols can be adapted to assess the inhibitory activity of this compound derivatives.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the conversion of dUMP and N5,N10-methylenetetrahydrofolate (CH2THF) to dTMP and dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is proportional to enzyme activity.

Materials:

  • Recombinant human Thymidylate Synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • N5,N10-methylenetetrahydrofolate (CH2THF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EDTA, 10 mM β-mercaptoethanol

  • This compound derivatives and known inhibitors (e.g., 5-FU)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, dUMP, and the test compound or inhibitor.

  • Initiate the reaction by adding CH2THF and recombinant TS enzyme.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CDK2 Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A complex

  • Histone H1 (as substrate)

  • Adenosine triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

  • This compound derivatives and known inhibitors (e.g., Roscovitine)

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in the kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the CDK2/Cyclin complex, and the substrate (Histone H1).

  • Add the test compound or inhibitor to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HDAC Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer enzyme to produce a fluorescent signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer enzyme (e.g., Trypsin)

  • Stop solution (e.g., Trichostatin A)

  • This compound derivatives and known inhibitors (e.g., Vorinostat)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in the HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer and the test compound or inhibitor.

  • Add the recombinant HDAC enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer enzyme solution containing a stop solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to this comparative guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_reagents Add Reagents & Compounds to 96-well Plate prep_compounds->add_reagents prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_reagents->add_reagents initiate_reaction Initiate Reaction (Add final reagent) add_reagents->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagents incubation->stop_reaction measure_signal Measure Signal (Absorbance, Luminescence, Fluorescence) stop_reaction->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data

General workflow for in vitro enzyme inhibition assays.

thymidylate_synthase_pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP DHF Dihydrofolate (DHF) TS->DHF CH2THF N5,N10-Methylene- tetrahydrofolate CH2THF->TS Inhibitors Uracil Derivatives (e.g., 5-FU) Inhibitors->TS Inhibition

Thymidylate Synthase pathway and point of inhibition.

cdk2_cell_cycle_pathway G1 G1 Phase G1_S_transition G1/S Transition G1->G1_S_transition S S Phase G1_S_transition->S CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Inhibits E2F->G1_S_transition Promotes Inhibitors Uracil Derivatives Inhibitors->CDK2 Inhibition

CDK2 pathway in G1/S cell cycle transition.

hdac_signaling_pathway HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetyl_Histones->Histones Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Inhibitors Uracil Derivatives Inhibitors->HDACs Inhibition

HDAC signaling pathway in gene expression regulation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 1,3-Dimethyl-5-hydroxyuracil and structurally related compounds. Due to the limited direct experimental data on this compound, this comparison is based on the established metabolic profiles of the structurally similar methylxanthine, theophylline, and the widely studied uracil analog, 5-fluorouracil (5-FU). This document serves as a predictive guide and a methodological resource for conducting further experimental comparisons.

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile, influencing its efficacy and potential for toxicity. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify compounds to facilitate their excretion.[1] Understanding the metabolic stability of a new chemical entity is therefore a cornerstone of drug discovery and development.

Comparative Metabolic Profiles

This section compares the known metabolic pathways and stability of theophylline and 5-fluorouracil to infer the likely metabolic profile of this compound.

This compound: As a dimethylated uracil derivative, this compound is structurally similar to metabolites of caffeine and theophylline. It is anticipated that its metabolism would follow pathways common to other uracil analogs, including potential further oxidation or conjugation reactions. The presence of the hydroxyl group at the 5-position may provide a site for phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate excretion.

Theophylline: A 1,3-dimethylxanthine, theophylline is extensively metabolized in the liver, with only about 10% excreted unchanged.[1] The major metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid, a reaction primarily mediated by CYP1A2 and to a lesser extent, CYP2E1.[1][2] Other pathways include N-demethylation.[1] The metabolism of theophylline is well-characterized and can exhibit non-linear kinetics at higher therapeutic doses due to saturation of the N-demethylation pathways.[3]

5-Fluorouracil (5-FU): This anticancer drug and uracil analog is known for its rapid and extensive catabolism.[4] Its elimination half-life is short, typically in the range of 8 to 20 minutes, due to swift degradation primarily in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5] The high clearance of 5-FU is a significant factor in its pharmacokinetic variability and dosing considerations.[4]

Quantitative Metabolic Stability Data

The following table summarizes key pharmacokinetic parameters for theophylline and 5-fluorouracil, providing a quantitative basis for comparison. Data for this compound is predicted based on its structural similarity to these compounds and would require experimental verification.

CompoundKey Metabolic EnzymesIn Vivo Half-LifePrimary MetabolitesPredicted/Known Metabolic Stability
This compound Predicted: UGTs, SULTs, CYPsNot determinedConjugated derivatives, further oxidized productsPredicted to be moderate
Theophylline CYP1A2, CYP2E1[1][2]~8 hours (in adults)1,3-Dimethyluric acid, 1-methylxanthine, 3-methylxanthine[1]Moderate
5-Fluorouracil Dihydropyrimidine dehydrogenase (DPD)[6]8-20 minutes[4][5]Dihydrofluorouracil, fluoro-beta-alanine[6]Low

Experimental Protocols

To experimentally determine and compare the metabolic stability of this compound and related compounds, a standard in vitro method is the liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (this compound, Theophylline, 5-Fluorouracil)

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO, acetonitrile).

  • Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, the NADPH regenerating system, and the liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the terminated reaction samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression of the initial phase of the curve.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (1 / microsomal protein concentration) .

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Mixture at 37°C prep_reagents->pre_incubate prep_compounds Prepare Test Compounds start_reaction Initiate Reaction (Add Compound) prep_compounds->start_reaction pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling terminate Terminate Reaction (Ice-cold Acetonitrile) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Metabolic_Pathways cluster_theophylline Theophylline Metabolism cluster_5FU 5-Fluorouracil Metabolism cluster_DMHU Predicted this compound Metabolism Theophylline Theophylline DMU 1,3-Dimethyluric Acid Theophylline->DMU CYP1A2, CYP2E1 (8-Hydroxylation) Demethylated 1-Methylxanthine & 3-Methylxanthine Theophylline->Demethylated N-Demethylation FU 5-Fluorouracil DHFU Dihydrofluorouracil FU->DHFU DPD FBAL Fluoro-beta-alanine DHFU->FBAL DMHU This compound Conjugates Glucuronide/Sulfate Conjugates DMHU->Conjugates Phase II (UGTs, SULTs) Oxidized Further Oxidized Metabolites DMHU->Oxidized Phase I (CYPs)

Caption: Comparative metabolic pathways of theophylline, 5-FU, and predicted pathways for this compound.

References

Independent verification of the reported biological activities of 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

The majority of available research focuses on the biological activities of various other uracil derivatives. These studies often explore the antiviral and anticancer potential of compounds with modifications at the 5-position, or at the N1 and N3 positions of the uracil ring. For instance, various 5-substituted uracils have been investigated for their pharmacological activities, including potential antitumor and antiviral properties. Similarly, N1,N3-disubstituted uracil derivatives have been synthesized and evaluated for their inhibitory effects against viral enzymes and cancer cell lines.

One study noted that 1,3-dimethyl-5-carboxyuracil, a structurally similar compound, exhibited low cytotoxicity and was found to increase the proliferation of immortalized lung epithelial cells. However, this information cannot be directly extrapolated to 1,3-Dimethyl-5-hydroxyuracil.

Without initial reports on the biological activities of this compound, it is not possible to conduct a search for independent verification studies, gather comparative experimental data, or provide detailed protocols and signaling pathway diagrams as requested.

Further research is required to first establish and report the primary biological activities of this compound before any independent verification and comparative analysis can be performed. Researchers and drug development professionals interested in this specific compound may need to conduct initial screening and activity assays to generate the foundational data required for subsequent independent validation.

Assessing the Synthesis of 1,3-Dimethyl-5-hydroxyuracil: A Guide to Plausible Protocols and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the synthesis of 1,3-Dimethyl-5-hydroxyuracil, a molecule of interest in medicinal chemistry and drug development. A comprehensive review of published scientific literature reveals a notable absence of a direct, detailed synthesis protocol for this specific compound. Consequently, a direct assessment of the reproducibility of a published method is not feasible.

This document therefore provides a comparative guide to plausible synthetic routes for this compound, based on established chemical transformations of uracil and its derivatives. The potential challenges and reproducibility of these theoretical pathways are discussed, supported by experimental data from analogous reactions reported in the literature.

Plausible Synthetic Pathways and Comparative Analysis

Two primary synthetic strategies can be envisaged for the preparation of this compound: the direct C5-hydroxylation of 1,3-dimethyluracil and the N-methylation of 5-hydroxyuracil.

Pathway 1: Direct C5-Hydroxylation of 1,3-Dimethyluracil

This approach involves the direct introduction of a hydroxyl group at the C5 position of the readily available starting material, 1,3-dimethyluracil. While no specific protocol for this exact transformation has been found, the hydroxylation of uracil derivatives is a known chemical process. The reaction of 1,3-dimethyluracil with the sulphate radical (SO₄•⁻) has been reported to yield the C(5)-OH adduct radical, which could potentially be converted to the desired product.

Experimental Protocol (Hypothetical): A solution of 1,3-dimethyluracil in an appropriate solvent (e.g., water or acetonitrile) would be treated with an oxidizing agent capable of generating hydroxyl radicals or their equivalents. Potential reagents could include Fenton's reagent, or persulfate salts under activation (e.g., UV light or heat). The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product would be isolated and purified using standard methods like column chromatography or recrystallization.

Assessment of Reproducibility: The direct hydroxylation of uracil derivatives can be challenging in terms of selectivity and yield. The high reactivity of the hydroxylating species can lead to over-oxidation and the formation of byproducts, including the cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil. The reproducibility of such reactions is often sensitive to factors like reactant concentrations, temperature, pH, and the presence of radical scavengers. Achieving consistent yields would likely require careful optimization of reaction conditions.

Pathway 2: N-Methylation of 5-Hydroxyuracil

An alternative and potentially more controllable route involves the methylation of the nitrogen atoms at positions 1 and 3 of 5-hydroxyuracil. 5-Hydroxyuracil itself can be formed from the oxidative deamination of cytosine. The N-methylation of uracil and its derivatives is a well-established transformation in organic synthesis.

Experimental Protocol (Hypothetical): 5-Hydroxyuracil would be dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to deprotonate the nitrogen atoms. Subsequently, a methylating agent, for instance, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would be introduced. The reaction would likely be stirred at room temperature or gently heated to drive it to completion. Work-up would involve quenching the reaction, extraction, and purification of the desired this compound.

Assessment of Reproducibility: The N-methylation of uracils is generally a high-yielding and reproducible reaction. However, challenges can arise in achieving selective N1,N3-dimethylation without competing O-methylation of the 5-hydroxyl group. The choice of base, solvent, and methylating agent can significantly influence the product distribution. Reproducibility would depend on the precise control of stoichiometry and reaction conditions to favor the desired N-alkylation.

Comparative Data from Analogous Reactions

To provide a quantitative context for the plausible synthetic routes, the following table summarizes experimental data for related hydroxylation and methylation reactions on uracil derivatives found in the literature.

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
C5-Hydroxylation (Radical)1,3-DimethyluracilSO₄•⁻ (from K₂S₂O₈)cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracilNot specified for 5-hydroxy product
N-Methylation6-amino-1-methyluracilNot specified6-amino-1,3-dimethyluracilHigh

Visualizing the Synthetic and Assessment Logic

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the logical process for assessing the reproducibility of a chemical synthesis protocol.

G cluster_synthesis Proposed Synthesis Workflow start Starting Material (1,3-Dimethyluracil or 5-Hydroxyuracil) reaction Chemical Transformation (Hydroxylation or Methylation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis product This compound analysis->product

Caption: Proposed workflow for the synthesis of this compound.

G cluster_reproducibility Logic for Assessing Synthesis Reproducibility protocol Published Protocol Available? no_protocol Propose Plausible Routes protocol->no_protocol No yes_protocol Execute Protocol protocol->yes_protocol Yes analyze_plausible Analyze Reproducibility of Analogous Reactions no_protocol->analyze_plausible data_collection Collect Quantitative Data (Yield, Purity, etc.) yes_protocol->data_collection comparison Compare Data with Published Results data_collection->comparison reproducible Reproducible comparison->reproducible Consistent not_reproducible Not Reproducible comparison->not_reproducible Inconsistent

Caption: Logical steps for evaluating the reproducibility of a synthesis protocol.

Safety Operating Guide

Proper Disposal Procedures for 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1,3-Dimethyl-5-hydroxyuracil.

Immediate Safety and Logistical Information

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a suitable respiratory protection device.

In Case of a Spill:

  • Avoid breathing dust.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly with a suitable solvent.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Operational and Disposal Plan

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected for disposal by a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste to avoid unintended reactions. It should not be mixed with strong oxidizing agents, strong acids, or strong bases.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate container that is compatible with the chemical.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name "this compound". The date of accumulation should also be noted.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials, until it is collected.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[1][2]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

Data Presentation

CategoryInformationCitation
Synonyms 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[4]
Molecular Formula C6H8N2O3[4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[5]

Caption: Summary of Disposal and Safety Information for Pyrimidine Derivatives.

Mandatory Visualization

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Segregate from Incompatible Chemicals B->C D Place in a Labeled, Sealed Container C->D E Store in a Designated Safe Area D->E F Contact EHS for Waste Pickup E->F G Professional Disposal F->G

Caption: Logical Workflow for the Disposal of this compound.

References

Essential Safety and Operational Guide for 1,3-Dimethyl-5-hydroxyuracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1,3-Dimethyl-5-hydroxyuracil. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The following procedures for handling, personal protective equipment (PPE), and disposal are based on best practices for similar chemical compounds and should be implemented immediately.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Scenario Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) Double nitrile gloves, disposable gown, safety goggles with side shields or a face shield, and a fit-tested N95 or higher respirator.[1]
Solution Preparation Double nitrile gloves, disposable gown, and safety goggles. Work should be conducted in a certified chemical fume hood.
In Vitro / In Vivo Administration Double nitrile gloves, disposable gown, and safety glasses. A face shield should be worn if there is a risk of splashing.[1][2]
Waste Disposal Double nitrile gloves, disposable gown, and safety goggles.

Note: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] Eyewash stations and safety showers must be readily accessible.[4][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a structured workflow is critical to ensure safety and prevent contamination.

2.1. Preparation and Weighing:

  • Don the appropriate PPE as specified in the table above.

  • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated enclosure to control airborne particles.

  • Use dedicated, clean spatulas and weighing boats.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

2.2. Dissolution:

  • In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.

  • Ensure the vessel is appropriately capped or covered during dissolution to prevent aerosol generation.

  • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

2.3. Experimental Use:

  • When adding the compound to cell cultures or administering it to animal models, do so in a manner that minimizes the creation of aerosols or splashes.

  • All equipment that comes into contact with the compound should be considered contaminated.

2.4. Decontamination:

  • Wipe down all work surfaces, equipment, and the interior of the fume hood with an appropriate decontaminating solution after each use.

  • Remove and dispose of all PPE as contaminated waste before leaving the work area.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[7] Do not pour down the drain.[4][6]

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, pipette tips, and culture plates, in a designated hazardous waste container for solids.[7]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. [7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][6]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal. Ventilate the area and decontaminate the spill site.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-5-hydroxyuracil
Reactant of Route 2
1,3-Dimethyl-5-hydroxyuracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.